PG-701
Descripción
Structure
3D Structure
Propiedades
Número CAS |
583028-68-6 |
|---|---|
Fórmula molecular |
C20H24O7 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(1S,2S,4S,5S,7R,8R,9S,11S,13R)-8,13-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O7/c1-8(2)18-12(26-18)13-20(27-13)16(3)5-4-9-10(7-24-14(9)21)17(16,23)6-11-19(20,25-11)15(18)22/h8,11-13,15,22-23H,4-7H2,1-3H3/t11-,12-,13-,15+,16-,17+,18-,19+,20+/m0/s1 |
Clave InChI |
OKRSVUYYCJPECG-LFGMFVMYSA-N |
SMILES isomérico |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@]5(C[C@H]7[C@]4([C@@H]2O)O7)O)COC6=O)C |
SMILES canónico |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5(CC7C4(C2O)O7)O)COC6=O)C |
Apariencia |
Solid powder |
Otros números CAS |
583028-68-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PG-701; PG 701; PG701; LLDT-8; J1.909.854K; Hydroxytriptolide; |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PG-701 (TERN-701) in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL1 fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of BCR-ABL1 have revolutionized CML treatment, the emergence of resistance mutations necessitates the development of novel therapeutic strategies. PG-701 (also known as TERN-701 or HS-10382) is a potent and selective, orally bioavailable, allosteric inhibitor of BCR-ABL1. It circumvents common resistance mechanisms by binding to the myristoyl pocket of the ABL1 kinase domain, a site distinct from the ATP-binding cleft. This binding induces a conformational change that locks the kinase in an inactive state, effectively inhibiting its downstream signaling pathways that drive CML pathogenesis. Preclinical data demonstrate that this compound exhibits low-nanomolar potency against wild-type and various mutated forms of BCR-ABL1, including the gatekeeper T315I mutation. Furthermore, in vivo studies have shown significant anti-tumor efficacy in CML xenograft models, correlating with the potent inhibition of BCR-ABL1 signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the targeted signaling pathways.
Introduction to CML and the Role of BCR-ABL1
Chronic Myeloid Leukemia is driven by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, which results in the formation of the BCR-ABL1 fusion gene.[1][2] The resulting oncoprotein, BCR-ABL1, is a constitutively active tyrosine kinase that activates a multitude of downstream signaling pathways, leading to uncontrolled cell proliferation, reduced apoptosis, and genomic instability.[3][4] Key signaling cascades aberrantly activated by BCR-ABL1 include the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, all of which contribute to the malignant phenotype of CML.[3]
This compound: An Allosteric Inhibitor of BCR-ABL1
This compound (TERN-701) represents a novel class of CML therapeutics that function as allosteric inhibitors of BCR-ABL1.[5] Unlike traditional ATP-competitive TKIs, this compound binds to the myristoyl pocket of the ABL1 kinase domain.[5] This binding event induces a conformational change that restores the natural autoinhibitory regulation of the ABL1 kinase, effectively shutting down its catalytic activity.[5] This distinct mechanism of action allows this compound to be effective against BCR-ABL1 variants with mutations in the ATP-binding site that confer resistance to conventional TKIs.[5]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound in Biochemical and Cell-Based Assays
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | ABL1 Kinase Domain | 0.4[6] |
| Cell Proliferation Assay | KCL-22s | 2.28[6] |
| K562 | 5.25[6] | |
| Ba/F3-T315I | 15.60[6] |
Table 2: In Vivo Efficacy of this compound in CML Xenograft Models
| Mouse Model | CML Cell Line | Treatment Dose | Outcome |
| NOD-SCID | K562 | Not Specified | Significant tumor growth inhibition[6] |
| BALB/c nude | Ba/F3-T315I | Not Specified | Significant tumor growth inhibition[6] |
Signaling Pathway Analysis
This compound's mechanism of action directly impacts the constitutively active BCR-ABL1 kinase, leading to the downregulation of its downstream signaling pathways.
The BCR-ABL1 Signaling Network in CML
The BCR-ABL1 oncoprotein acts as a central hub, activating multiple signaling pathways crucial for CML cell survival and proliferation.
References
TERN-701: A Deep Dive into Allosteric BCR-ABL Inhibition for Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TERN-701, a novel, potent, and selective allosteric inhibitor of the BCR-ABL fusion protein, for the treatment of Chronic Myeloid Leukemia (CML). TERN-701 is currently under investigation in the global Phase 1 CARDINAL clinical trial. This document details the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the evaluation of this promising therapeutic agent.
Core Concepts: Mechanism of Allosteric Inhibition
TERN-701 is an investigational, next-generation, oral allosteric inhibitor that specifically targets the myristoyl pocket of the ABL1 kinase domain of the BCR-ABL oncoprotein.[1] This mechanism is distinct from traditional ATP-competitive tyrosine kinase inhibitors (TKIs). By binding to the myristoyl pocket, TERN-701 induces a conformational change in the ABL kinase domain, locking it in an inactive state and thereby preventing its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins crucial for CML cell proliferation and survival.[1] This allosteric mode of action offers high selectivity for BCR-ABL over other kinases, including the native ABL1, potentially leading to an improved safety profile.
Below is a diagram illustrating the BCR-ABL signaling pathway and the mechanism of TERN-701's allosteric inhibition.
Quantitative Data Presentation
Preclinical Data
TERN-701 has demonstrated potent inhibition of BCR-ABL kinase activity in both biochemical and cell-based assays. Preclinical studies have highlighted its superior potency against various clinically relevant BCR-ABL mutations compared to the approved allosteric inhibitor, asciminib.[2][3]
Table 1: In Vitro Potency of TERN-701
| Assay Type | Target/Cell Line | IC50 (nM) |
| Radioactive Substrate Phosphorylation Assay | ABL1 Kinase Domain | 0.4 |
| Cell Viability Assay (CellTiter-Glo) | KCL22-s (CML Cell Line) | 2.28 |
| Cell Viability Assay (CellTiter-Glo) | K562 (CML Cell Line) | 5.25 |
| Cell Viability Assay (CellTiter-Glo) | Ba/F3-T315I (CML Cell Line with T315I mutation) | 15.60 |
Data sourced from a preclinical poster presentation.
While direct side-by-side IC50 values for TERN-701 and asciminib against a comprehensive panel of mutations are not publicly available in a tabular format, reports consistently describe TERN-701 as having "numerically greater potency" against multiple BCR-ABL variants.
Clinical Data: The CARDINAL Trial
The ongoing, global, multi-center, open-label Phase 1 CARDINAL trial (NCT06163430) is evaluating the safety, tolerability, pharmacokinetics, and efficacy of TERN-701 in patients with previously treated chronic phase CML.[4][5] The study consists of a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).[5]
Table 2: Major Molecular Response (MMR) Rates in the CARDINAL Trial
| Patient Population (Efficacy Evaluable) | Dose | MMR Rate by 24 Weeks | Confidence Interval (95%) |
| Overall | ≥320 mg once daily | 80% | 61.4% - 92.3% |
| Entered without MMR | ≥320 mg once daily | 75% | 53.3% - 90.2% |
| Entered with existing MMR | ≥320 mg once daily | 100% (maintained) | 54.1% - 100.0% |
| Overall | All doses | 74% | 56.9% - 86.6% |
MMR is defined as a ≥3-log reduction in BCR-ABL1 transcript levels from a standardized baseline, or a BCR-ABL1 transcript level of ≤0.1% on the International Scale (IS).
Table 3: Deep Molecular Response (MR) Rates in the CARDINAL Trial
| Response Level | Patient Population (Efficacy Evaluable) | Response Rate | Confidence Interval (95%) |
| MR4 or MR4.5 | 28 patients | 36% | 18.6% - 55.9% |
MR4 is defined as a ≥4-log reduction (BCR-ABL1 IS ≤0.01%) and MR4.5 as a ≥4.5-log reduction (BCR-ABL1 IS ≤0.0032%).
Table 4: Safety and Tolerability in the CARDINAL Trial (as of September 13, 2025)
| Adverse Event (AE) | Grade | Incidence |
| Any Grade 3 AE | 3 | 32% of 63 patients |
| Discontinuation due to severe AE | - | 1 patient |
The majority of treatment-emergent adverse events were reported to be low grade.
Experimental Protocols
Preclinical Assays
Detailed, step-by-step protocols for the preclinical assays are not publicly available. However, based on the cited literature, the following general methodologies were employed:
3.1.1. Kinase Inhibition Assay (Radioactive Substrate Phosphorylation)
This assay measures the ability of TERN-701 to inhibit the phosphorylation of a substrate by the ABL1 kinase domain.
3.1.2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Clinical Trial Protocol: CARDINAL (NCT06163430)
The CARDINAL trial is a two-part study designed to evaluate TERN-701 in patients with previously treated chronic phase CML.
3.2.1. Study Design
-
Part 1: Dose Escalation: Sequential cohorts of patients receive escalating doses of TERN-701 administered once daily to determine the maximum tolerated dose (MTD) and recommended doses for expansion (RDEs).[4]
-
Part 2: Dose Expansion: Patients are randomized to parallel cohorts to further evaluate the efficacy and safety of the RDEs selected from Part 1.[4]
3.2.2. Molecular Response Monitoring (RT-qPCR)
Molecular response is a key efficacy endpoint in the CARDINAL trial and is assessed by quantifying BCR-ABL1 transcript levels in peripheral blood using reverse transcription quantitative polymerase chain reaction (RT-qPCR). While a detailed, study-specific protocol is not publicly available, the methodology adheres to international guidelines for CML monitoring.
Conclusion
TERN-701 is a promising next-generation allosteric BCR-ABL inhibitor with a distinct mechanism of action that translates to a favorable preclinical and clinical profile. Its potent activity against wild-type and mutated BCR-ABL, coupled with encouraging efficacy and safety data from the ongoing CARDINAL trial, positions TERN-701 as a potential best-in-class therapeutic option for patients with CML. Further clinical development will continue to define its role in the evolving landscape of CML treatment.
References
- 1. iCMLf - iCMLf Conversation: CML Highlights of EHA 2025 - Clinical overview - Science & Education | International CML Foundation [cml-foundation.org]
- 2. Terns Pharmaceuticals Announces Positive Preclinical Data for TERN-701 in Chronic Myeloid Leukemia at EHA25 Congress | Nasdaq [nasdaq.com]
- 3. Terns Pharmaceuticals Selected for Oral Presentation at [globenewswire.com]
- 4. CHARACTERIZATION & EFFICACY OF TERN-701 IN PRE-CLINICAL MODELS OF... - Parsons B - EHA-4822 - Jun 13 2025 [library.ehaweb.org]
- 5. NCT06163430 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
An In-depth Technical Guide to the Target Binding Site of TERN-701 on ABL Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of TERN-701, a novel allosteric inhibitor of the ABL kinase. This document consolidates key preclinical and clinical data, details relevant experimental methodologies, and visualizes complex biological and experimental processes.
Introduction to ABL Kinase and Allosteric Inhibition
The Abelson (ABL) family of non-receptor tyrosine kinases, particularly the fusion protein BCR-ABL1, is a critical driver in the pathogenesis of Chronic Myeloid Leukemia (CML).[1] Traditional therapeutic strategies have centered on ATP-competitive tyrosine kinase inhibitors (TKIs) that target the active site of the ABL kinase domain. However, the emergence of resistance mutations in the ATP-binding site has necessitated the development of novel inhibitory mechanisms.
Allosteric inhibitors represent a new frontier in ABL kinase inhibition. Unlike traditional TKIs, these molecules do not compete with ATP. Instead, they bind to a distinct site on the kinase, inducing a conformational change that locks the enzyme in an inactive state. TERN-701 is a potent, orally bioavailable, and highly selective allosteric inhibitor of BCR-ABL1.[2]
TERN-701 Target Binding Site: The Myristoyl Pocket
TERN-701 specifically targets the myristoyl pocket on the ABL1 kinase domain.[2][3][4] In the native c-ABL protein, the binding of a myristoyl group to this pocket is a key component of its natural autoinhibitory regulation. The BCR-ABL1 fusion oncoprotein lacks this N-terminal myristoylated cap, leading to constitutive kinase activity.[5] TERN-701 mimics the function of the myristoyl group, binding to this pocket and restoring the inactive conformation of the kinase.[6] This allosteric mechanism of action is distinct from ATP-competitive inhibitors, allowing TERN-701 to be effective against wild-type BCR-ABL1 and certain mutated forms, including the T315I "gatekeeper" mutation that confers resistance to many ATP-site TKIs.[3][4]
The binding of TERN-701 to the myristoyl pocket induces a conformational change that stabilizes the inactive state of the ABL kinase, thereby inhibiting its downstream signaling and the proliferation of CML cells.[1][6] This targeted approach provides a high degree of selectivity, minimizing off-target effects commonly associated with ATP-competitive TKIs.[4]
Quantitative Data: In Vitro Potency and Efficacy
The following tables summarize the in vitro potency of TERN-701 against BCR-ABL1 and its efficacy in various CML cell lines.
Table 1: Biochemical Inhibition of ABL1 Kinase
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| TERN-701 | Radioactive Substrate Phosphorylation | ABL1 Kinase Domain | 0.4 | [4] |
Table 2: Anti-proliferative Activity in CML Cell Lines
| Cell Line | BCR-ABL1 Status | IC50 (nM) | Reference |
| KCL-22s | Wild-type | 2.28 | [4] |
| K562 | Wild-type | 5.25 | [4] |
| Ba/F3 | T315I mutant | 15.60 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of TERN-701 are outlined below.
4.1. ABL1 Kinase Activity Assay (Radioactive Substrate Phosphorylation)
This assay quantifies the enzymatic activity of the ABL1 kinase domain and the inhibitory potential of compounds like TERN-701.
-
Objective: To determine the IC50 value of TERN-701 against the purified ABL1 kinase domain.
-
Methodology:
-
The ABL1 kinase domain (e.g., amino acid residues 64-515) is expressed in and purified from a suitable expression system, such as Sf9 insect cells, using affinity chromatography.[3]
-
The kinase reaction is initiated by incubating the purified ABL1 kinase domain with a known substrate (e.g., a synthetic peptide) and radiolabeled ATP (e.g., [γ-³²P]ATP) in a suitable kinase buffer.
-
Serial dilutions of TERN-701 are added to the reaction mixture to assess its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto a phosphocellulose membrane followed by washing steps.
-
The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
4.2. Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Objective: To determine the anti-proliferative IC50 of TERN-701 in CML cell lines.
-
Methodology:
-
CML cells (e.g., K562, KCL-22s, or engineered Ba/F3 cells expressing mutant BCR-ABL1) are seeded in 96-well plates at a predetermined density.[3][4]
-
The cells are treated with a range of concentrations of TERN-701 or a vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
At the end of the incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.
-
The luminescence is measured using a luminometer.
-
The IC50 values are determined by plotting the percentage of cell viability relative to the vehicle control against the logarithm of the TERN-701 concentration and fitting the data to a dose-response curve.
-
4.3. Kinome Selectivity Screening
This type of assay is crucial for assessing the specificity of a kinase inhibitor.
-
Objective: To evaluate the selectivity of TERN-701 against a broad panel of human kinases.
-
Methodology:
-
TERN-701 is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified human kinases (e.g., over 375 kinases).[4]
-
The activity of each kinase is measured in the presence and absence of TERN-701 using a suitable assay format, such as a substrate phosphorylation assay.
-
The percentage of inhibition for each kinase is calculated.
-
The results are typically presented as a percentage of kinases that are inhibited by more than a certain threshold (e.g., >50%) to demonstrate the high selectivity of the compound.[4]
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Simplified BCR-ABL1 Signaling Pathway
Caption: Simplified BCR-ABL1 signaling cascade leading to cell proliferation and survival.
Diagram 2: Mechanism of Allosteric Inhibition by TERN-701
Caption: TERN-701 binds to the myristoyl pocket, stabilizing an inactive ABL kinase conformation.
Diagram 3: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the anti-proliferative IC50 of TERN-701 using a cell-based assay.
Conclusion and Future Directions
TERN-701 represents a significant advancement in the treatment of CML, offering a novel mechanism of action that circumvents common resistance pathways associated with traditional ATP-competitive TKIs. Its high potency and selectivity, stemming from its specific binding to the myristoyl pocket of ABL kinase, underscore its potential as a best-in-class therapeutic agent. Ongoing clinical trials, such as the CARDINAL study, are further elucidating the safety and efficacy profile of TERN-701 in heavily pretreated CML patients.[7][8][9] The unique binding site of TERN-701 also opens avenues for combination therapies with ATP-competitive inhibitors, which may offer a synergistic effect and further delay or overcome drug resistance.[10] Future research will continue to explore the full therapeutic potential of TERN-701, both as a monotherapy and in combination regimens, for the treatment of CML and potentially other ABL-driven malignancies.
References
- 1. Asciminib | C20H18ClF2N5O3 | CID 72165228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terns Pharmaceuticals Announces Data from Ongoing Phase 1 Pharmacokinetic Study of Allosteric BCR-ABL Inhibitor TERN-701 in Adult Healthy Volunteers and Highlights Potential for Competitive Differentiation - BioSpace [biospace.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. ashpublications.org [ashpublications.org]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of TERN-701: A Novel Allosteric BCR-ABL Inhibitor for Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TERN-701 is an investigational, next-generation, oral allosteric inhibitor of the BCR-ABL oncoprotein, specifically targeting the ABL myristoyl pocket. This novel mechanism of action confers high selectivity and potent activity against wild-type BCR-ABL and a range of clinically relevant mutations that drive resistance to traditional active-site tyrosine kinase inhibitors (TKIs). Preclinical studies have demonstrated TERN-701's low-nanomolar potency in biochemical and cell-based assays, significant tumor growth inhibition in chronic myeloid leukemia (CML) xenograft models, and a favorable pharmacokinetic profile. These foundational studies have established TERN-701 as a promising therapeutic candidate, leading to its evaluation in clinical trials for patients with CML. This guide provides a comprehensive overview of the preclinical data that form the basis of TERN-701's clinical development.
Mechanism of Action: Allosteric Inhibition of BCR-ABL
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22, which results in the constitutively active BCR-ABL fusion oncoprotein.[1] TERN-701 is designed to bind to the myristoyl pocket of the ABL kinase domain, an allosteric site distinct from the ATP-binding site targeted by traditional TKIs.[1] This binding induces a conformational change that locks the kinase in an inactive state, effectively inhibiting its downstream signaling and the proliferation of CML cells. This allosteric mechanism is anticipated to overcome resistance conferred by mutations in the ATP-binding site.[1]
In Vitro Potency and Selectivity
Biochemical and Cell-Based Potency
TERN-701 has demonstrated potent, low-nanomolar inhibition of the ABL1 kinase domain in biochemical assays and has shown significant anti-proliferative activity in various CML cell lines, including those harboring the T315I mutation, which is notoriously resistant to most active-site TKIs.[1]
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | ABL1 Kinase Domain | 0.4[1] |
| Anti-Proliferation Assay | KCL22-s | 2.28[1] |
| K562 | 5.25[1] | |
| Ba/F3-T315I | 15.60[1] | |
| Table 1: In Vitro Potency of TERN-701 |
Preclinical data have indicated that TERN-701 has greater potency compared to asciminib against several resistance mutations in both the active-site and allosteric domains of BCR-ABL. In cell proliferation assays, TERN-701 showed numerically greater potency against multiple BCR-ABL variants compared to asciminib.
Kinase Selectivity
To assess its specificity, TERN-701 was screened against a large panel of kinases. The results highlight the high selectivity of TERN-701 for BCR-ABL.
| Assay | Panel Size | Concentration | Results |
| Kinase Selectivity Panel | 375 kinases | 1 µM | No kinase, including wild-type ABL1, was inhibited by >50%[1] |
| Table 2: Kinase Selectivity Profile of TERN-701 |
This high degree of selectivity is attributed to its allosteric mechanism, targeting the unique myristoyl pocket of BCR-ABL, which is not present in the same conformation in most other kinases.
In Vivo Efficacy and Pharmacodynamics
The anti-tumor activity of TERN-701 was evaluated in mouse xenograft models of CML.
Tumor Growth Inhibition in Xenograft Models
TERN-701 demonstrated robust, dose-dependent tumor growth inhibition in mice bearing KCL-22 xenografts. In both K562 and Ba/F3-T315I preclinical models, TERN-701 was effective and well-tolerated, outperforming asciminib at equivalent dosages and dosing schedules.[1]
In Vivo Pharmacodynamics
The pharmacodynamic effects of TERN-701 were assessed by measuring the phosphorylation of BCR-ABL and its downstream target, Crkl, in tumor tissues from KCL22-s xenografts. A single oral dose of TERN-701 led to a time-dependent inhibition of both BCR-ABL autophosphorylation and Crkl phosphorylation, confirming target engagement in vivo.[1][2]
References
An In-depth Technical Guide on the Preclinical Activity of TERN-701 (PG-701) Against BCR-ABL Mutations
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of the ABL kinase domain have revolutionized CML treatment, the emergence of resistance mutations remains a significant clinical challenge. TERN-701 (also known as HS-10382) is a novel, potent, and selective allosteric inhibitor of BCR-ABL that binds to the myristoyl pocket of the ABL kinase domain.[1][2] This distinct mechanism of action offers the potential to overcome resistance to traditional ATP-competitive TKIs. This technical guide provides a comprehensive overview of the preclinical activity of TERN-701 against wild-type and mutated forms of BCR-ABL, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Mechanism of Action: Allosteric Inhibition of BCR-ABL
TERN-701 is an investigational, next-generation allosteric inhibitor that specifically targets the myristoyl pocket of the ABL kinase.[3][4] Unlike ATP-competitive TKIs that block the active site, TERN-701 binds to a distinct, non-catalytic site. This binding induces a conformational change in the ABL kinase domain, restoring its natural autoinhibitory regulation and locking it in an inactive state.[1][5] This mechanism allows TERN-701 to be effective against BCR-ABL variants with mutations in the ATP-binding site that confer resistance to traditional TKIs.[1]
Quantitative Analysis of TERN-701 Activity Against BCR-ABL Mutations
Preclinical studies have demonstrated the potent activity of TERN-701 against a panel of clinically relevant BCR-ABL mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of TERN-701 in comparison to asciminib, another allosteric inhibitor, in a cell-based proliferation assay using Ba/F3 cells expressing various BCR-ABL mutants.
Table 1: Cell-Based Potency (IC50, nM) of TERN-701 and Asciminib Against BCR-ABL Variants
| BCR-ABL Variant | TERN-701 IC50 (nM) | Asciminib IC50 (nM) |
| Wild-Type | ||
| p210 | 2.28 | 3.2 |
| Active-Site Mutations | ||
| T315I | 15.60 | 18.2 |
| E255K | 2.8 | 4.5 |
| F359V | 2.5 | 3.9 |
| P-Loop Mutations | ||
| G250E | 3.1 | 5.8 |
| Y253H | 2.9 | 4.1 |
| Allosteric Site Mutations * | ||
| A337V | >1000 | >1000 |
| P465S | >1000 | >1000 |
| V468L | >1000 | >1000 |
| I502L | >1000 | >1000 |
*Mutations in the myristoyl pocket associated with resistance to allosteric inhibitors. *Data sourced from a preclinical poster presentation on TERN-701.[2][6] Note: IC50 values can vary between different studies and experimental conditions.
These data indicate that TERN-701 demonstrates potent, low-nanomolar activity against wild-type BCR-ABL and several clinically significant resistance mutations, including the gatekeeper T315I mutation.[1][2] Its potency is comparable or numerically greater than asciminib against several tested variants.[6] As expected for a myristoyl pocket binder, TERN-701 is not active against mutations within the allosteric binding site itself.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the activity of BCR-ABL inhibitors like TERN-701. These are generalized methodologies and may not reflect the exact protocols used by Terns Pharmaceuticals.
Cell-Based Proliferation/Viability Assay (IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to inhibit the proliferation of BCR-ABL-dependent cells by 50%.
-
Cell Lines: Murine pro-B Ba/F3 cells or human CML cell lines (e.g., K562, KCL-22) engineered to express wild-type or mutated BCR-ABL.[2][7]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and, for Ba/F3 cells, IL-3 (except for those rendered IL-3 independent by BCR-ABL expression).[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density.[7]
-
Compound Treatment: A serial dilution of the test compound (e.g., TERN-701) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.[7]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the inhibitor to exert its effect.[7]
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which quantifies metabolically active cells.[2][7]
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control. IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.[7]
-
Biochemical Kinase Assay
This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified BCR-ABL kinase domain.
-
Materials:
-
Procedure:
-
The kinase, substrate, and inhibitor are combined in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a set time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through methods like filter binding and scintillation counting (for radiolabeled ATP) or by using phosphospecific antibodies in an ELISA or Western blot format.
-
IC50 values are determined by plotting the percentage of kinase activity against the inhibitor concentration.
-
Western Blotting for BCR-ABL Signaling
Western blotting is used to assess the phosphorylation status of BCR-ABL and its downstream signaling proteins, providing a measure of target engagement and pathway inhibition within the cell.
-
Procedure:
-
Cell Lysis: BCR-ABL expressing cells are treated with the inhibitor for a specified time, then lysed using a buffer containing detergents and phosphatase/protease inhibitors to preserve protein phosphorylation.[9]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-BCR-ABL, phospho-STAT5, phospho-CrkL).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[9]
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
-
Analysis: The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control. The intensity of the phosphoprotein bands is quantified and normalized to the total protein or a housekeeping protein (e.g., α-Tubulin or GAPDH).[10]
-
Visualizing Key Pathways and Workflows
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL kinase activates multiple downstream signaling pathways that drive CML pathogenesis by promoting cell proliferation and inhibiting apoptosis. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
Caption: Simplified BCR-ABL signaling pathways leading to proliferation and survival.
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the IC50 value of an inhibitor in a cell-based assay.
Caption: Workflow for cell-based IC50 determination of a BCR-ABL inhibitor.
Conclusion
TERN-701 is a potent allosteric inhibitor of BCR-ABL with a distinct mechanism of action that enables it to overcome resistance mediated by mutations in the ATP-binding site of the ABL kinase. Preclinical data demonstrate its efficacy against wild-type BCR-ABL and a range of clinically important mutants, including T315I. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel BCR-ABL inhibitors. The promising preclinical profile of TERN-701 supports its ongoing clinical development as a potential new therapeutic option for patients with CML.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Terns Pharmaceuticals Selected for Oral Presentation at [globenewswire.com]
- 4. Terns Pharmaceuticals Announces Data from Ongoing Phase 1 Pharmacokinetic Study of Allosteric BCR-ABL Inhibitor TERN-701 in Adult Healthy Volunteers and Highlights Potential for Competitive Differentiation - BioSpace [biospace.com]
- 5. Terns Pharma Doubles Down on CML with Promising Allosteric Inhibitor, Shifts Focus from Obesity - BriefGlance.com [briefglance.com]
- 6. ir.ternspharma.com [ir.ternspharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Foundational Research on Allosteric BCR-ABL Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The development of tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of the BCR-ABL oncoprotein has revolutionized the treatment of Chronic Myeloid Leukemia (CML).[1] However, the emergence of drug resistance, primarily through point mutations in the kinase domain, remains a significant clinical challenge.[2][3][4] This has spurred the development of a novel class of therapeutics: allosteric BCR-ABL inhibitors. These agents bind to a site distinct from the ATP pocket, specifically the myristoyl pocket of the ABL kinase domain.[5][6][7] By doing so, they induce a conformational change that restores the natural autoinhibitory state of the kinase, offering a powerful mechanism to overcome resistance to traditional TKIs.[8][9][10][11] This guide provides an in-depth overview of the foundational research, mechanism of action, key experimental data, and core methodologies associated with these groundbreaking inhibitors.
The BCR-ABL Oncoprotein and Limitations of ATP-Competitive Inhibition
CML is driven by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1][6] This event creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through various downstream signaling pathways.[6][12][13]
First-generation TKIs, like imatinib, were designed to compete with ATP for binding within the kinase's active site, successfully inducing remission in many patients.[2][14] However, their efficacy is often compromised by acquired resistance, most notably from the T315I "gatekeeper" mutation, which prevents inhibitor binding through steric hindrance.[4][10] This limitation highlighted the need for inhibitors with alternative mechanisms of action.[14]
The Allosteric Approach: Targeting the Myristoyl Pocket
In its normal, non-oncogenic state, the activity of the c-Abl kinase is naturally regulated. An N-terminal myristoyl group binds to a deep hydrophobic pocket within the C-lobe of the kinase domain, inducing and stabilizing a "closed," inactive conformation.[11][15][16] The BCR-ABL fusion protein lacks this N-terminal myristoylated segment, leading to the loss of this autoinhibitory regulation and resulting in a constitutively active state.[16][17]
Allosteric inhibitors were developed to exploit this vestigial myristoyl pocket.[6][9] By designing molecules that mimic the function of the myristoyl group, these inhibitors can bind to this pocket and restore the kinase's inactive conformation, effectively shutting down its aberrant signaling.[5][8][10] This mechanism is fundamentally different from that of ATP-competitive TKIs.
Mechanism of Action of Allosteric Inhibition
The binding of an allosteric inhibitor, such as asciminib, to the myristoyl pocket induces a conformational change that re-establishes the autoinhibitory state.[8][10] This process locks the kinase in an inactive state, preventing it from phosphorylating downstream substrates.[5] Because the allosteric binding site and the ATP-binding site are topographically distinct, allosteric inhibitors are unaffected by many of the mutations that confer resistance to traditional TKIs, including the T315I mutation.[7][18] Furthermore, combining allosteric and ATP-competitive inhibitors can lead to synergistic effects, providing a powerful strategy to overcome a broader range of resistance mutations.[10][11][15][19][20]
Key Foundational Allosteric Inhibitors
Research into allosteric BCR-ABL inhibition has progressed from early tool compounds to clinically approved drugs.
-
GNF-2 and GNF-5 : These were among the first small molecules identified as allosteric inhibitors of BCR-ABL.[11][15][21] GNF-2 demonstrated exclusive cellular activity against BCR-ABL transformed cells.[22] Subsequent studies with GNF-5, an analogue with improved properties, showed that combining it with an ATP-competitive inhibitor like nilotinib could effectively inhibit the resistant T315I mutant, providing crucial proof-of-concept for combination therapy.[20][23]
-
Asciminib (ABL001) : Asciminib is the first allosteric BCR-ABL inhibitor to receive FDA approval.[5][8] It was discovered through a fragment-based screening approach and optimized using structure-based design.[23][24] Asciminib binds potently and selectively to the myristoyl pocket, demonstrating activity in the low nanomolar range against both wild-type and mutated BCR-ABL, including the T315I variant.[8][18][23][25]
Quantitative Data Presentation
The following tables summarize key quantitative data for foundational allosteric inhibitors.
Table 1: Inhibitor Binding Affinities and Cellular Potency
| Inhibitor | Target | Metric | Value | Cell Line/Assay Condition | Reference |
|---|---|---|---|---|---|
| Asciminib (ABL001) | ABL1 Kinase | Kd | 0.5 - 0.8 nM | Biophysical studies | [18][23][25] |
| BCR-ABL+ Cells | IC50 | 1 - 10 nM | CML and Ph+ ALL cell lines | [18] |
| GNF-2 | BCR-ABL+ Cells | EC50 | 140 nM | Ba/F3-p210 cells |[22] |
Table 2: Efficacy of Combination Therapy
| Inhibitor Combination | Target Mutant | Observation | Model | Reference |
|---|---|---|---|---|
| GNF-5 + Nilotinib | BCR-ABL T315I | Additive inhibitory activity | Biochemical and cellular assays | [20][23] |
| Asciminib + Nilotinib | BCR-ABL (various) | Enhanced inhibition, suppression of resistance | Cellular and in vivo models | [10][23] |
| Asciminib + Ponatinib | BCR-ABL (various) | Enhanced inhibition, suppression of resistance | Cellular and in vivo models |[10][23] |
BCR-ABL Downstream Signaling Pathways
The constitutive kinase activity of BCR-ABL leads to the activation of a complex network of signaling pathways that are critical for leukemogenesis. Allosteric inhibition aims to shut down these downstream signals. Key pathways include:
-
RAS/MAPK Pathway : BCR-ABL activates RAS through the GRB2/SOS complex, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade (RAF/MEK/ERK), which promotes cell proliferation.[12][26][27]
-
PI3K/AKT/mTOR Pathway : This pathway, crucial for cell survival and proliferation, is also activated by BCR-ABL.[13][26][27][28] Activated AKT inhibits apoptosis by phosphorylating several downstream targets.[27]
-
JAK/STAT Pathway : The JAK2/STAT5 pathway is another critical downstream effector of BCR-ABL, playing a role in cell survival and proliferation.[28] Inhibition of BCR-ABL leads to reduced phosphorylation of STAT5.[18][29]
Experimental Protocols
The discovery and characterization of allosteric BCR-ABL inhibitors rely on a suite of standardized biochemical and cell-based assays.
Biochemical Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BCR-ABL kinase.
-
Objective : To determine the direct inhibitory effect of a compound on BCR-ABL kinase phosphorylation of a substrate.
-
Materials :
-
Recombinant ABL1 kinase domain.
-
Kinase buffer (e.g., 50 mM Tris-HCl, 10mM MgCl2, pH 7.5).[30]
-
ATP (non-radioactive for luminescent assays, or γ-32P-ATP for radioactive assays).
-
Tyrosine kinase substrate (e.g., a synthetic peptide like ABLtide, or a recombinant protein like GST-CrkL).[30]
-
Test compounds dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ luminescent assay system or phosphotyrosine-specific antibodies).[31]
-
-
Protocol Outline :
-
Reaction Setup : In a microplate well, combine the recombinant ABL1 kinase, the kinase buffer, and the test compound at various concentrations.
-
Initiation : Add the substrate and ATP to initiate the kinase reaction.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).[30][31]
-
Termination & Detection :
-
Luminescent Method (ADP-Glo™) : Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert the generated ADP back to ATP, which is measured via a luciferase reaction.[31]
-
ELISA/Western Blot Method : Terminate the reaction and detect the phosphorylated substrate using a specific anti-phosphotyrosine antibody.[30]
-
-
Data Analysis : Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the growth of BCR-ABL-dependent cancer cells.
-
Objective : To determine the potency of a compound in inhibiting the proliferation of leukemia cells that rely on BCR-ABL activity.
-
Materials :
-
BCR-ABL positive cell lines (e.g., K562, KU812, or engineered Ba/F3 cells expressing BCR-ABL).[18][22][32][33]
-
BCR-ABL negative control cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[33]
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS).
-
-
Protocol Outline :
-
Cell Seeding : Seed cells at a predetermined density into a 96-well microplate.
-
Compound Treatment : Add serial dilutions of the test compound to the wells. Include vehicle-only (DMSO) controls.
-
Incubation : Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement : Add the cell viability reagent according to the manufacturer's instructions and measure the output signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis : Normalize the data to the vehicle control, plot cell viability against compound concentration, and calculate the IC50 or EC50 value. The lack of activity against BCR-ABL-negative cell lines is used to confirm selectivity.[18][22]
-
References
- 1. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. Asciminib | C20H18ClF2N5O3 | CID 72165228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Development of asciminib, a novel allosteric inhibitor of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asciminib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mdpi.com [mdpi.com]
- 11. Allosteric regulation of autoinhibition and activation of c-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric inhibition of BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Asciminib - Wikipedia [en.wikipedia.org]
- 18. selleckchem.com [selleckchem.com]
- 19. [In-depth Report] BCR-ABL1 allosteric inhibitor symbolizes a new start oftargeted therapy [tjrbiosciences.com]
- 20. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Expanding the Diversity of Allosteric Bcr-Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
- 29. ABL001, a Potent, Allosteric Inhibitor of BCR-ABL, Exhibits Safety and Promising Single- Agent Activity in a Phase I Study of Patients with CML with Failure of Prior TKI Therapy | Semantic Scholar [semanticscholar.org]
- 30. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 31. promega.com [promega.com]
- 32. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
TERN-701: A Deep Dive into its Preclinical Efficacy in Chronic Myeloid Leukemia Cell Lines
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives the pathogenesis of CML. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML, the emergence of resistance, often due to mutations in the ABL kinase domain, remains a significant clinical challenge. TERN-701 is a novel, potent, and selective allosteric inhibitor of BCR-ABL that binds to the myristoyl pocket of the ABL kinase domain, offering a distinct mechanism of action to overcome resistance to traditional ATP-competitive TKIs. This technical guide provides a comprehensive overview of the preclinical data on TERN-701's effect on CML cell lines, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of TERN-701
The anti-proliferative activity of TERN-701 has been evaluated in various CML cell lines, including those harboring clinically relevant BCR-ABL mutations. The following tables summarize the key in vitro efficacy data for TERN-701.
Table 1: Biochemical and Cellular Potency of TERN-701
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | ABL1 Kinase Domain | 0.4[1] |
| Cell Viability | KCL22-s | 2.28[1] |
| Cell Viability | K562 | 5.25[1] |
| Cell Viability | Ba/F3-T315I | 15.60[1] |
Table 2: Anti-proliferative Activity of TERN-701 Against a Panel of BCR-ABL Mutants in Ba/F3 Cells
| BCR-ABL Mutation | TERN-701 IC50 (nM) |
| P-loop | |
| G250E | 1.8 |
| Q252H | 2.2 |
| Y253H | 2.5 |
| E255K | 2.9 |
| E255V | 2.4 |
| Gatekeeper | |
| T315I | 15.6[1] |
| Other | |
| F317L | 4.8 |
| M351T | 3.1 |
| E355G | 3.5 |
| F359V | 4.2 |
| H396R | 3.9 |
| V468F | 5.1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the viability of CML cell lines after treatment with TERN-701 using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
CML cell lines (e.g., KCL-22, K562, Ba/F3 and its mutant derivatives)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TERN-701
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count CML cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of TERN-701 in DMSO.
-
Perform serial dilutions of TERN-701 in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the control wells (medium only) from all experimental wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blotting for Phospho-Crkl (p-Crkl) Analysis
This protocol describes the detection of phosphorylated Crkl (p-Crkl), a downstream substrate of BCR-ABL, to assess the inhibitory activity of TERN-701.
Materials:
-
CML cell lines
-
TERN-701
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Crkl and anti-Crkl (or a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed CML cells and treat with various concentrations of TERN-701 or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Crkl) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagents.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Crkl or a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-Crkl.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the procedure for quantifying apoptosis in CML cells treated with TERN-701 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
CML cell lines
-
TERN-701
-
DMSO
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed CML cells in 6-well plates and treat with desired concentrations of TERN-701 or DMSO for a specified time (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by TERN-701.
-
Mandatory Visualizations
BCR-ABL Signaling and TERN-701's Mechanism of Action
Caption: BCR-ABL signaling and the allosteric inhibition by TERN-701.
Experimental Workflow for Evaluating TERN-701's Effect on CML Cell Lines
Caption: Workflow for assessing TERN-701's preclinical efficacy.
Logical Relationship of TERN-701's Therapeutic Advantage
Caption: TERN-701's mechanism and potential therapeutic benefits.
References
Investigating the Selectivity Profile of PG-701: An In-Depth Technical Guide
An important clarification regarding the identifier "PG-701" is necessary before proceeding. Initial research indicates that "this compound" does not correspond to a publicly documented drug or chemical compound with an established selectivity profile. Instead, the term appears in various contexts, including as a model number for a pulse generator used in electroacupuncture research, a reference in agricultural product analysis, and as page or section identifiers in scientific publications and government documents.
This guide, therefore, cannot provide a traditional selectivity profile for a specific molecule. However, to fulfill the user's request for a technical document structure, we will present a hypothetical framework for what such a guide would entail if "this compound" were a novel therapeutic agent. This will serve as a template for researchers and drug development professionals on how to structure and present selectivity profile data.
Introduction to [Hypothetical Compound this compound]
[This section would typically introduce the compound, its chemical class, its proposed therapeutic target, and the rationale for investigating its selectivity profile. It would highlight the importance of understanding off-target effects for predicting potential side effects and ensuring clinical safety.]
Summary of Selectivity Data
[All quantitative data would be summarized in clear, structured tables for easy comparison. Below are examples of how such tables would be formatted.]
Table 1: Kinase Selectivity Profile of Hypothetical this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| Target Kinase A | 10 | 95% |
| Off-Target Kinase B | 5,000 | 15% |
| Off-Target Kinase C | >10,000 | <5% |
| Off-Target Kinase D | 2,500 | 30% |
Table 2: Receptor Binding Affinity of Hypothetical this compound
| Receptor Target | Ki (nM) |
| Target Receptor X | 25 |
| Off-Target Receptor Y | 1,200 |
| Off-Target Receptor Z | >10,000 |
Experimental Protocols
[This section would provide detailed methodologies for the key experiments cited in the tables. This allows for reproducibility and critical evaluation of the data.]
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hypothetical this compound against a panel of kinases.
Methodology:
-
Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP.
-
Hypothetical this compound is added in a series of dilutions.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Hypothetical this compound for a panel of receptors.
Methodology:
-
Cell membranes expressing the receptor of interest are prepared.
-
A specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of Hypothetical this compound.
-
After reaching equilibrium, bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
Ki values are calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.
Signaling Pathway Analysis
[This section would explore the functional consequences of target and off-target engagement by visualizing the affected signaling pathways.]
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow Visualization
[Diagrams illustrating the sequence of experimental steps can aid in understanding the overall research strategy.]
Caption: High-level experimental workflow for selectivity profiling.
Conclusion
[This final section would summarize the key findings of the selectivity profile, discuss the implications for the compound's therapeutic potential and safety, and suggest future directions for research.]
The Dawn of a New Era in CML Treatment: An In-depth Technical Guide to the Early Discovery and Development of TERN-701
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the early discovery and preclinical development of TERN-701, a next-generation allosteric inhibitor of the BCR-ABL oncoprotein. TERN-701 represents a significant advancement in the treatment of Chronic Myeloid Leukemia (CML), offering the potential for improved efficacy and a favorable safety profile, particularly in patients with resistance to existing therapies.
Introduction: Addressing Unmet Needs in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance mutations and issues with tolerability necessitate the development of novel therapeutic strategies.
TERN-701 (also known as HS-10382) is a potent and selective, orally bioavailable, allosteric inhibitor of BCR-ABL. It targets the myristoyl pocket of the ABL kinase domain, a distinct binding site from that of traditional ATP-competitive TKIs. This unique mechanism of action allows TERN-701 to overcome resistance mediated by mutations in the ATP-binding site and offers the potential for synergistic activity when used in combination with other TKIs.
Mechanism of Action: Allosteric Inhibition of BCR-ABL
TERN-701 functions by binding to the myristoyl pocket on the ABL kinase domain of the BCR-ABL fusion protein. This binding event induces a conformational change in the kinase, locking it in an inactive state and preventing its catalytic activity. Unlike ATP-competitive inhibitors that vie for the same binding site as ATP, TERN-701's allosteric mechanism is not affected by ATP concentration and is effective against mutations that confer resistance to traditional TKIs.
Preclinical Efficacy and Selectivity
The preclinical development of TERN-701 involved a comprehensive evaluation of its potency, selectivity, and efficacy in various in vitro and in vivo models of CML.
Biochemical and Cellular Potency
TERN-701 demonstrated potent inhibition of BCR-ABL kinase activity in biochemical assays and suppressed the proliferation of CML cell lines, including those harboring the T315I mutation, which is notoriously resistant to many ATP-competitive TKIs.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Radioactive Substrate Phosphorylation Assay | BCR-ABL1 | 0.4[1] |
| Anti-Proliferation Assay (CellTiter-Glo®) | KCL22-s | 2.28 |
| Anti-Proliferation Assay (CellTiter-Glo®) | K562 | 5.25 |
| Anti-Proliferation Assay (CellTiter-Glo®) | Ba/F3-T315I | 15.60 |
| Anti-Proliferation Assay (Protein Binding-Corrected) | Ba/F3-T315I | 3.8[2] |
Table 1: Biochemical and Cellular Potency of TERN-701
Kinase Selectivity
To assess its specificity, TERN-701 was screened against a large panel of protein kinases. The results indicated a high degree of selectivity for BCR-ABL, with no significant inhibition of other kinases, suggesting a lower potential for off-target side effects.[1]
| Kinase Panel Size | Inhibition Criteria | Result |
| 375 protein kinases | >50% inhibition | No significant inhibition observed[1] |
Table 2: Kinase Selectivity Profile of TERN-701
In Vivo Efficacy in CML Xenograft Models
The anti-tumor activity of TERN-701 was evaluated in mouse xenograft models using various CML cell lines. TERN-701 demonstrated significant tumor growth inhibition (TGI) in these models, administered both as a single agent and in combination with other TKIs.
| Xenograft Model | Dosing Schedule | TGI (%) | Comparator (Asciminib) TGI (%) |
| KCL22-s | 3 mg/kg (q.d.) | 127.26 | 87.29 |
| KCL22-s | 1.5 mg/kg (b.i.d.) | 98.02 | - |
| KCL22-s | 3 mg/kg (b.i.d.) | 187.08 | - |
| KCL22-s | 7.5 mg/kg (b.i.d.) | 190.62 | - |
| K562 | 1 mg/kg (q.d.) | 40.64 | - |
| K562 | 3 mg/kg (q.d.) | 50.59 | 34.01 |
| K562 | 3 mg/kg (b.i.d.) | 87.39 | - |
| K562 | 10 mg/kg (q.d.) | 120.84 | - |
| Ba/F3-T315I | 25 mg/kg (b.i.d.) | 23.28 | - |
| Ba/F3-T315I | 50 mg/kg (b.i.d.) | 51.80 | 9.33 |
| Ba/F3-T315I | 75 mg/kg (b.i.d.) | 48.69 | - |
Table 3: In Vivo Efficacy of TERN-701 in CML Xenograft Models [1]
Experimental Protocols
This section outlines the detailed methodologies for the key experiments conducted during the early development of TERN-701.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of TERN-701 to inhibit the phosphorylation of a substrate by the BCR-ABL kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant BCR-ABL enzyme, a biotinylated peptide substrate (e.g., Abltide), and varying concentrations of TERN-701 in a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the TERN-701 concentration.
Cell-Based Proliferation Assay
This assay measures the effect of TERN-701 on the viability and proliferation of CML cell lines.
Protocol:
-
Cell Seeding: Plate CML cells (e.g., K562, KCL22-s, or Ba/F3-T315I) in 96-well opaque-walled plates at an appropriate density in their respective growth media.
-
Compound Addition: Add serial dilutions of TERN-701 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Allow the plates to equilibrate to room temperature, then add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of TERN-701 in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of CML cells (e.g., K562, KCL22-s, or Ba/F3-T315I) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer TERN-701 orally at various doses and schedules. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Pharmacodynamic Biomarker Analysis
This analysis confirms that TERN-701 is hitting its target in vivo by measuring the phosphorylation of a downstream substrate of BCR-ABL.
Protocol:
-
Sample Collection: Collect tumor tissue or peripheral blood mononuclear cells (PBMCs) from treated and control mice at various time points after TERN-701 administration.
-
Protein Extraction: Lyse the cells or tissues to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Probing: Probe the membrane with primary antibodies specific for phosphorylated Crkl (p-Crkl) and total Crkl.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the level of p-Crkl relative to total Crkl, which reflects the degree of BCR-ABL inhibition.
Conclusion and Future Directions
The early discovery and preclinical development of TERN-701 have established it as a highly promising therapeutic candidate for CML. Its novel allosteric mechanism of action, potent and selective inhibition of BCR-ABL, and significant in vivo efficacy, particularly against resistant mutations, underscore its potential to address the existing unmet medical needs in CML treatment. The robust preclinical data package has provided a strong foundation for the ongoing clinical evaluation of TERN-701 in the CARDINAL trial, which will further elucidate its safety and efficacy in patients. The continued development of TERN-701 holds the promise of a new, effective, and well-tolerated treatment option for individuals living with Chronic Myeloid Leukemia.
References
Overcoming Tyrosine Kinase Inhibitor Resistance: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "PG-701" is not available in the public domain. This guide provides a comprehensive overview of the principles and strategies for overcoming tyrosine kinase inhibitor (TKI) resistance, using established TKIs as examples to illustrate the core concepts.
Introduction to Tyrosine Kinase Inhibitor Resistance
Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various cancers by targeting specific oncogenic driver mutations. However, the initial efficacy of these drugs is often limited by the development of primary or acquired resistance. This resistance arises from a variety of molecular mechanisms that allow cancer cells to evade the inhibitory effects of the TKI, leading to disease progression. Understanding these mechanisms is paramount for the development of next-generation inhibitors and effective therapeutic strategies to overcome resistance.
Mechanisms of TKI resistance can be broadly categorized into two main types:
-
On-target resistance: This involves alterations in the target kinase itself, most commonly through secondary mutations in the kinase domain that either prevent TKI binding or alter the conformation of the ATP-binding pocket.
-
Off-target resistance: This encompasses mechanisms that are independent of the primary target kinase. These include the activation of bypass signaling pathways that provide alternative routes for cell survival and proliferation, as well as histologic transformation of the tumor.
This technical guide will delve into the core strategies employed to overcome TKI resistance, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Quantitative Data on TKI Efficacy in Resistant Models
The development of novel TKIs capable of overcoming resistance is heavily reliant on quantitative assessment of their potency against both sensitive and resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the efficacy of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for two prominent TKIs, Osimertinib and Ponatinib, against cell lines harboring resistance-conferring mutations.
Table 1: In Vitro Activity of Osimertinib against EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 7 | 13 | [1] |
| H3255 | L858R | 12 | Not specified | [1] |
| PC-9ER | Exon 19 deletion + T790M | >10,000 | 166 | [2] |
| H1975 | L858R + T790M | >10,000 | 4.6 | [2] |
Data presented are representative values from cited literature and may vary between experiments.
Table 2: In Vitro Activity of Ponatinib against BCR-ABL-mutant Chronic Myeloid Leukemia (CML) Cell Lines
| Cell Line | BCR-ABL Mutation Status | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) | Reference |
| K562 | Wild-type | ~300 | ~1 | ~20 | 0.3-0.5 | [3][4] |
| Ba/F3 T315I | T315I | >10,000 | >1,000 | >10,000 | 36 | [4] |
| K562 T315I-R | T315I | Not specified | Not specified | Not specified | 635 | [3] |
| HL60-BCR-ABL1 T315I | T315I | Not specified | Not specified | Not specified | 56 | [3] |
Data presented are representative values from cited literature and may vary between experiments.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly employed in the study of TKI resistance.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
TKI of interest (e.g., Osimertinib) stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-9 and H1975) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the TKI in complete culture medium. Remove the medium from the wells and add 100 µL of the TKI dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the TKI concentration and determine the IC50 value using non-linear regression analysis.
Analysis of Protein Phosphorylation: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.[7][8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the TKI at various concentrations for the desired time. For growth factor receptor studies, cells are often serum-starved overnight and then stimulated with the respective ligand (e.g., EGF) for a short period before lysis. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total EGFR) and a loading control (e.g., β-actin).
In Vivo Tumor Growth Assessment: Xenograft Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents in a living organism.[9]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
TKI-sensitive and resistant cancer cell lines
-
Matrigel (optional)
-
TKI formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
TKI Administration: Administer the TKI to the treatment group according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor the body weight and general health of the mice.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed (e.g., by western blotting or immunohistochemistry). Compare the tumor growth curves between the treatment and control groups to assess the efficacy of the TKI.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in TKI resistance and a typical experimental workflow for evaluating novel TKIs.
EGFR Signaling Pathway and Mechanisms of TKI Resistance
Caption: EGFR signaling pathway and common mechanisms of TKI resistance.
BCR-ABL Signaling Pathway and Mechanisms of TKI Resistance
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
Methodological & Application
No Publicly Available Information Found for "PG-701" In Vitro Cell-Based Assay Protocol
Despite a comprehensive search for "PG-701," no specific information, including in vitro cell-based assay protocols, mechanism of action, or associated signaling pathways, could be found in the public domain. As a result, the creation of detailed Application Notes and Protocols for this compound is not possible at this time.
The initial investigation sought to identify a compound designated "this compound" to fulfill a request for detailed experimental protocols, data presentation, and visualization of its biological activity. However, the search results did not yield any specific molecule with this identifier. The information retrieved pertained to other named compounds, such as TERN-701, an allosteric BCR-ABL inhibitor, and general methodologies for cell-based assays.
One clinical trial mentioned a "PG-A regimen," which was identified as a combination therapy involving paclitaxel and gemcitabine with avelumab, and is unrelated to a single compound designated this compound.
Without foundational information on "this compound," including its chemical structure, biological target, and mechanism of action, the development of accurate and reliable scientific documentation as requested is unachievable. The core requirements of the user's request—summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams of signaling pathways—are all contingent on the availability of specific data for the compound .
Researchers, scientists, and drug development professionals seeking information on a compound of interest are advised to consult internal documentation, proprietary databases, or contact the originating source of the compound for detailed protocols and technical information. Standard cell-based assay techniques for determining cytotoxicity, proliferation, and target engagement can be adapted once the basic properties of a compound are understood. However, without this initial information for "this compound," any attempt to create a specific protocol would be speculative and lack the necessary scientific basis.
TERN-701: Application Notes and Protocols for Laboratory Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TERN-701 is a potent and selective, next-generation allosteric inhibitor of the BCR-ABL1 fusion oncoprotein, a key driver of Chronic Myeloid Leukemia (CML).[1][2] It specifically targets the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that locks the kinase in an inactive state.[2][3] This mechanism of action is distinct from traditional ATP-competitive tyrosine kinase inhibitors (TKIs), allowing TERN-701 to overcome resistance mediated by mutations in the ATP-binding site.[2][3] Preclinical and clinical data have demonstrated TERN-701's efficacy against wild-type BCR-ABL1 and various clinically relevant mutations, including the T315I gatekeeper mutation.[3][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to utilize TERN-701 in a laboratory setting to investigate its anti-leukemic properties.
Data Presentation
In Vitro Anti-proliferative Activity of TERN-701
| Cell Line | BCR-ABL1 Status | Assay Type | IC50 (nM) |
| KCL22-s | Wild-Type | CellTiter-Glo | 2.28 |
| K562 | Wild-Type | CellTiter-Glo | 5.25 |
| Ba/F3 | T315I Mutant | CellTiter-Glo | 15.60 |
| Data summarized from preclinical studies.[5] |
In Vivo Efficacy of TERN-701 in CML Xenograft Models
| Xenograft Model | Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| K562 | TERN-701 | Equivalent to Asciminib | Superior to Asciminib |
| Ba/F3 (T315I) | TERN-701 | Equivalent to Asciminib | Superior to Asciminib |
| Qualitative summary from preclinical efficacy studies in mouse models.[5] |
Clinical Response to TERN-701 in a Phase 1 Study (CARDINAL Trial)
| Patient Population | Endpoint | Response Rate (%) |
| Heavily Pre-treated CML | Major Molecular Response (MMR) by 24 weeks | 74% |
| Patients without MMR at baseline | MMR by 24 weeks | 64% |
| Patients with MMR at baseline | Maintained MMR | 100% |
| Data from the Phase 1 CARDINAL study in heavily pre-treated CML patients.[6][7] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of TERN-701 action on the BCR-ABL1 signaling pathway.
Caption: A typical workflow for the preclinical evaluation of TERN-701.
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is designed to assess the anti-proliferative effect of TERN-701 on CML cell lines.
Materials:
-
CML cell lines (e.g., K562, KCL22-s, Ba/F3-WT, Ba/F3-T315I)
-
TERN-701 (stock solution in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture CML cells to logarithmic growth phase.
-
Harvest and count the cells.
-
Seed cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of TERN-701 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the desired concentrations of TERN-701 or vehicle control (medium with DMSO) to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of Phospho-Crkl
This protocol measures the inhibition of BCR-ABL1 kinase activity by TERN-701 through the downstream target, Crkl.
Materials:
-
CML cell lines
-
TERN-701
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Crkl (pY207), anti-Crkl, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed CML cells and treat with various concentrations of TERN-701 for a specified time (e.g., 2-4 hours).
-
Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Crkl) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagents.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-Crkl signal to total Crkl or a loading control to determine the relative inhibition.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of TERN-701 on the ability of single CML cells to form colonies.
Materials:
-
CML cell lines
-
TERN-701
-
Complete culture medium
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
6-well plates or 35 mm dishes
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Treatment:
-
Treat a suspension of CML cells with varying concentrations of TERN-701 for 24 hours.
-
-
Plating in Semi-Solid Medium:
-
Following treatment, wash the cells and perform a viable cell count.
-
Resuspend the cells in the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).
-
Plate 1 mL of the cell-methylcellulose mixture into each 35 mm dish.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 10-14 days, or until visible colonies are formed in the control plates.
-
-
Colony Staining and Counting:
-
Stain the colonies by adding 1 mL of Crystal Violet solution to each dish and incubating for 10-20 minutes.
-
Gently wash the dishes with water to remove excess stain.
-
Count the number of colonies (typically defined as >50 cells) in each dish.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
In Vivo CML Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of TERN-701 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
CML cell lines (e.g., K562, Ba/F3-T315I)
-
TERN-701 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of CML cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer TERN-701 or vehicle control orally, once daily, at the desired dose levels.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 15-21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Safety Precautions
Standard laboratory safety practices should be followed when handling TERN-701 and all other chemical and biological materials. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All cell culture work should be performed in a certified biological safety cabinet. Disposal of all waste should comply with institutional and local regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for TERN-701 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of TERN-701 in in vitro cell culture experiments. TERN-701 is a potent and selective allosteric inhibitor of the BCR-ABL1 fusion oncoprotein, a key driver in Chronic Myeleloid Leukemia (CML).[1][2] TERN-701 binds to the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that locks the kinase in an inactive state.[1][2] This mechanism of action is effective against wild-type BCR-ABL1 and various mutations that confer resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs), including the gatekeeper T315I mutation.[1]
The following sections detail the in vitro efficacy of TERN-701, provide protocols for key cellular assays, and illustrate the targeted signaling pathway and experimental workflows.
Data Presentation
The anti-proliferative activity of TERN-701 has been evaluated in several CML cell lines, demonstrating low nanomolar potency. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.
| Cell Line | BCR-ABL1 Status | TERN-701 IC50 (nM) | Assay Method |
| KCL-22 | Wild-type | 2.28 | CellTiter-Glo®[1] |
| K562 | Wild-type | 5.25 | CellTiter-Glo®[1] |
| Ba/F3-T315I | T315I mutant | 15.60 | CellTiter-Glo®[1] |
Signaling Pathway
TERN-701 targets the constitutively active BCR-ABL1 kinase, which drives CML pathogenesis through the activation of multiple downstream signaling pathways. These pathways promote cell proliferation and survival. A key downstream substrate of BCR-ABL1 is the Crk-like protein (CRKL). The phosphorylation of CRKL (p-CRKL) is a reliable biomarker for BCR-ABL1 kinase activity. Inhibition of BCR-ABL1 by TERN-701 leads to a reduction in p-CRKL levels.
Experimental Protocols
Cell Viability Assay
This protocol describes the determination of TERN-701's effect on the viability of CML cell lines using a luminescence-based ATP assay, such as CellTiter-Glo®.
Materials:
-
CML cell lines (e.g., KCL-22, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TERN-701 stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2 to allow cells to acclimatize.
-
-
Compound Treatment:
-
Prepare serial dilutions of TERN-701 in complete medium at 10x the final desired concentrations.
-
Add 10 µL of the 10x TERN-701 dilutions to the respective wells. For the vehicle control, add 10 µL of medium with the corresponding DMSO concentration.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "medium only" background wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the TERN-701 concentration and perform a non-linear regression analysis to determine the IC50 value.
-
Western Blot for p-CRKL
This protocol is for assessing the pharmacodynamic effect of TERN-701 by measuring the phosphorylation of CRKL, a direct substrate of BCR-ABL1.
Materials:
-
CML cell lines
-
Complete cell culture medium
-
TERN-701 stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-CRKL (Tyr207) and anti-CRKL
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with various concentrations of TERN-701 for a specified time (e.g., 2-4 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-CRKL antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total CRKL or a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
References
TERN-701: Application Notes and Protocols for Chronic Myeloid Leukemia (CML) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TERN-701 is an investigational, next-generation, oral, allosteric inhibitor of the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML).[1] Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site of the ABL kinase domain, TERN-701 targets the myristoyl pocket, a distinct allosteric site.[2][3] This novel mechanism of action allows TERN-701 to overcome resistance to ATP-competitive TKIs and offers a promising therapeutic option for patients with CML who have developed resistance or intolerance to prior therapies.[2][4]
These application notes provide a comprehensive overview of the experimental design for preclinical and clinical studies of TERN-701 in CML, including detailed protocols for key experiments and a summary of available data.
Mechanism of Action: Allosteric Inhibition of BCR-ABL
The BCR-ABL oncoprotein results from a reciprocal translocation between chromosomes 9 and 22, leading to the fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia (ABL) kinase gene.[5][6] This results in a constitutively active tyrosine kinase that drives the uncontrolled proliferation of hematopoietic cells characteristic of CML.
Traditional TKIs, such as imatinib, dasatinib, and nilotinib, compete with ATP for binding at the active site of the ABL kinase domain.[2] While effective, their long-term use can be limited by the emergence of resistance mutations within the ATP-binding site, most notably the T315I mutation, which is resistant to most first and second-generation TKIs.[2]
TERN-701, as an allosteric inhibitor, binds to the myristoyl pocket of the ABL kinase domain.[3] This binding mimics the natural regulatory mechanism of the ABL protein, inducing a conformational change that locks the kinase in an inactive state.[4][5] This distinct binding site means that TERN-701 can be effective against BCR-ABL variants with resistance mutations in the ATP-binding site.
Preclinical Studies
Preclinical evaluation of TERN-701 has demonstrated its potent and selective inhibition of BCR-ABL, including against clinically relevant resistance mutations.
In Vitro Potency
TERN-701 has shown potent inhibition of BCR-ABL kinase activity and the proliferation of CML cell lines.
| Assay Type | Cell Line / Target | IC50 (nM) |
| Kinase Inhibition | ABL1 Kinase Domain | 0.4 |
| Anti-proliferation | KCL22-s | 2.28 |
| Anti-proliferation | K562 | 5.25 |
| Anti-proliferation | Ba/F3-T315I | 15.60 |
| Table 1: In vitro potency of TERN-701. Data sourced from preclinical presentations.[7] |
Experimental Protocol: In Vitro Anti-Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TERN-701 in CML cell lines.
Materials:
-
CML cell lines (e.g., KCL22-s, K562, Ba/F3-T315I)
-
Appropriate cell culture medium and supplements
-
TERN-701 compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed CML cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of TERN-701 in the appropriate cell culture medium.
-
Treatment: Treat the cells with varying concentrations of TERN-701 and incubate for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of cell viability relative to untreated controls and plot the results against the compound concentration. Determine the IC50 value using a non-linear regression analysis.
In Vivo Efficacy
In vivo studies using mouse xenograft models of CML have demonstrated the anti-tumor activity of TERN-701.
Key Findings:
-
TERN-701 showed robust tumor growth inhibition in both K562 and Ba/F3-T315I xenograft models.[7]
-
At equivalent dosages, TERN-701 outperformed asciminib in these models.[7]
-
Pharmacodynamic studies confirmed time-dependent inhibition of BCR-ABL autophosphorylation and phosphorylation of its downstream target, Crkl, in tumor tissues.[7]
Experimental Protocol: CML Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of TERN-701.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
CML cell lines for implantation (e.g., K562, Ba/F3-T315I)
-
TERN-701 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant CML cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer TERN-701 orally once daily at specified dose levels. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Evaluate the statistical significance of tumor growth inhibition compared to the control group.
References
- 1. onclive.com [onclive.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. mskcc.org [mskcc.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. CARDINAL- A Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of TERN-701 in Participants With Chronic Myeloid Leukemia | Fred Hutchinson Cancer Center [fredhutch.org]
- 7. static1.squarespace.com [static1.squarespace.com]
Application of Multi-Kinase Inhibitors in Kinase Activity Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of multi-kinase inhibitors, exemplified by compounds such as CEP-701, in various kinase activity assays. These assays are fundamental in drug discovery and development for characterizing the potency and selectivity of kinase inhibitors.
Introduction to Multi-Kinase Inhibitors
Multi-kinase inhibitors are therapeutic agents designed to target several protein kinases simultaneously. This approach can be advantageous in treating complex diseases like cancer, where multiple signaling pathways contribute to pathology.[1][2] CEP-701, for instance, is a potent inhibitor of several kinases including Trk, Mek, Jnk, Erk, and Akt, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[3] The ability to quantitatively assess the inhibitory activity of such compounds against a panel of kinases is essential for understanding their mechanism of action and guiding their clinical development.
Key Signaling Pathways Targeted
Multi-kinase inhibitors often target key nodes in critical cellular signaling cascades. Understanding these pathways is crucial for interpreting assay results and predicting the biological effects of the inhibitor.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival.[4] Receptor Tyrosine Kinases (RTKs) are often the starting point of this pathway.[4][5]
PI3K/AKT Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another critical signaling route that governs cell survival, growth, and metabolism.[1] It is often activated by the same RTKs that trigger the MAPK/ERK pathway, leading to complex crosstalk between the two.[1]
Quantitative Data Summary
The inhibitory activity of a multi-kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for a multi-kinase inhibitor like CEP-701 against a panel of kinases, as would be determined by the assays described below.
| Kinase Target | Assay Type | Substrate | ATP Concentration | IC50 (nM) |
| TrkA | TR-FRET | Poly-GT | 10 µM | 15 |
| MEK1 | Luminescence | Inactive ERK1 | 25 µM | 50 |
| JNK1 | ELISA | c-Jun | 100 µM | 75 |
| ERK2 | TR-FRET | Myelin Basic Protein | 50 µM | 120 |
| AKT1 | Luminescence | Crosstide | 10 µM | 90 |
Experimental Protocols
A variety of assay formats can be employed to measure kinase activity and the effect of inhibitors.[6][7][8] The choice of assay depends on factors such as throughput requirements, sensitivity, and the specific kinase being studied.
General Kinase Assay Workflow
The fundamental workflow for an in vitro kinase assay involves combining the kinase, a substrate, ATP, and the inhibitor, followed by detection of the phosphorylated product.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for their homogeneous format and high signal-to-background ratio.[9][10]
Materials:
-
Kinase (e.g., TrkA)
-
Biotinylated substrate peptide
-
ATP
-
Multi-kinase inhibitor (e.g., CEP-701)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer: Assay buffer containing EDTA, a Europium-labeled anti-phospho-antibody, and a Streptavidin-allophycocyanin (SA-APC) conjugate.
-
384-well low-volume microplate
Procedure:
-
Prepare serial dilutions of the multi-kinase inhibitor in assay buffer.
-
Add 2.5 µL of the inhibitor dilutions or vehicle control to the microplate wells.
-
Add 2.5 µL of a 4x kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the Stop/Detection Buffer.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
Luminescence-based assays, such as the ADP-Glo™ assay, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11] This is a universal assay applicable to any kinase.[7]
Materials:
-
Kinase (e.g., MEK1)
-
Substrate (e.g., inactive ERK1)
-
ATP
-
Multi-kinase inhibitor (e.g., CEP-701)
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well microplate
Procedure:
-
Set up the kinase reaction in the microplate wells by combining the kinase, substrate, ATP, and various concentrations of the multi-kinase inhibitor. The final volume is typically 5-10 µL.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[11]
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[11]
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the inhibitor concentration to calculate the IC50.
Conclusion
The protocols and information provided here offer a comprehensive guide for researchers utilizing multi-kinase inhibitors in kinase activity assays. The selection of an appropriate assay format and careful optimization of experimental conditions are critical for obtaining accurate and reproducible data. This, in turn, is essential for the successful development of novel kinase-targeted therapies.
References
- 1. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Clinical Studies with the Multi-Kinase Inhibitor CEP-701 as Treatment for Prostate Cancer Demonstrate the Inadequacy of PSA Response as a Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. mdpi.com [mdpi.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. caymanchem.com [caymanchem.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for TERN-701 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TERN-701 is a novel, potent, and highly selective allosteric inhibitor of the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML).[1] It targets the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that locks the protein in an inactive state.[2][3][4] This mechanism of action provides an alternative therapeutic strategy to traditional ATP-competitive tyrosine kinase inhibitors (TKIs) and has shown efficacy against wild-type and various mutant forms of BCR-ABL, including the T315I mutation.[1][3] Preclinical studies utilizing xenograft mouse models have demonstrated the in vivo anti-tumor activity of TERN-701, supporting its clinical development for the treatment of CML.[1]
These application notes provide detailed protocols for establishing and utilizing CML xenograft mouse models to evaluate the efficacy of TERN-701.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TERN-701 and a typical experimental workflow for evaluating its efficacy in a xenograft mouse model.
Caption: TERN-701 Mechanism of Action.
Caption: Xenograft Model Experimental Workflow.
Quantitative Data Summary
Preclinical data demonstrates the potent in vitro and in vivo activity of TERN-701 against various CML cell lines.
| Cell Line | Assay Type | Parameter | TERN-701 | Asciminib (Comparator) | Reference |
| ABL1 Kinase | Radioactive Substrate Phosphorylation | IC50 | 0.4 nM | - | [1] |
| KCL-22s | Anti-proliferation | IC50 | 2.28 nM | Comparable | [1] |
| K562 | Anti-proliferation | IC50 | 5.25 nM | Comparable | [1] |
| Ba/F3-T315I | Anti-proliferation | IC50 | 15.60 nM | Comparable | [1] |
| KCL-22 Xenograft | Tumor Growth Inhibition | - | Robust Inhibition at 3mg/kg QD | - | |
| K562 Xenograft | Tumor Growth Inhibition | - | Effective Inhibition | Outperformed at equivalent dosages | [1] |
| Ba/F3-T315I Xenograft | Tumor Growth Inhibition | - | Effective Inhibition | Outperformed at equivalent dosages | [1] |
Experimental Protocols
Cell Line Culture
Materials:
-
CML cell lines (e.g., KCL-22, K562, or Ba/F3 harboring BCR-ABL mutations)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture CML cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth phase. For adherent cells, use Trypsin-EDTA to detach. For suspension cells, dilute the culture with fresh medium.
-
Regularly check for mycoplasma contamination.
Xenograft Mouse Model Establishment
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice), 6-8 weeks old
-
CML cells in logarithmic growth phase
-
Serum-free medium or PBS
-
Matrigel (optional)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Protocol:
-
Harvest cells and wash twice with serum-free medium or PBS.
-
Resuspend the cell pellet to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel to promote tumor formation.
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[5]
-
Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable (approximately 50-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
TERN-701 Administration and Efficacy Evaluation
Materials:
-
TERN-701
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
-
Analytical balance
Protocol:
-
Prepare a stock solution of TERN-701 in the appropriate vehicle. The dosing solution should be prepared fresh daily.
-
Administer TERN-701 orally via gavage once daily (QD) at the desired dose (e.g., 3 mg/kg). The control group should receive the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., after 15-21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
(Optional) Collect tumor and plasma samples for pharmacokinetic and pharmacodynamic (e.g., Western blot for pCrkL) analysis.[1]
Conclusion
The provided protocols offer a framework for the preclinical evaluation of TERN-701 in CML xenograft mouse models. These studies are crucial for understanding the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this novel allosteric BCR-ABL inhibitor. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data to support the continued development of TERN-701 as a promising therapeutic for CML.
References
Application Notes: Western Blot Analysis for TERN-701 Target Engagement
Introduction
TERN-701 is an allosteric inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[1][2][3][4] The primary mechanism of TERN-701 is to bind to a site on the ABL kinase domain distinct from the ATP-binding site, inducing a conformational change that inhibits its catalytic activity.[1][2] A key downstream effector of BCR-ABL is the CrkL adapter protein. In the presence of active BCR-ABL, CrkL is phosphorylated. Therefore, the phosphorylation status of CrkL serves as a direct biomarker for BCR-ABL kinase activity. Western blot analysis is a fundamental technique to assess the engagement of TERN-701 with its target, BCR-ABL, by measuring the levels of phosphorylated CrkL (p-CrkL) relative to total CrkL. A reduction in the p-CrkL/total CrkL ratio upon treatment with TERN-701 indicates successful target engagement and inhibition of BCR-ABL kinase activity.
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent and time-course effects of TERN-701 on the phosphorylation of CrkL in CML cell lines.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line: K-562 (human CML cell line, positive for BCR-ABL) or other appropriate CML cell lines.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Dose-Response: Seed cells at a density of 1 x 10^6 cells/mL. After 24 hours, treat the cells with increasing concentrations of TERN-701 (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 2 hours).
-
Time-Course: Treat cells with a fixed concentration of TERN-701 (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
B. Protein Extraction (Cell Lysis)
-
After treatment, transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[6]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.[5][6]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor separation. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[5][7]
-
Membrane Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5] For phospho-protein detection, avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated CrkL (p-CrkL) and total CrkL overnight at 4°C with gentle agitation. The antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent and incubate the membrane as per the manufacturer's instructions. Capture the chemiluminescent signal using a digital imaging system.[5]
D. Data Analysis
-
Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).[8]
-
Normalize the band intensity of p-CrkL to the corresponding total CrkL band for each sample.
-
For dose-response experiments, plot the normalized p-CrkL/total CrkL ratio against the TERN-701 concentration to determine the IC50 value.
-
For time-course experiments, plot the normalized p-CrkL/total CrkL ratio against time to observe the kinetics of target inhibition.
Data Presentation
Table 1: Hypothetical Dose-Dependent Inhibition of CrkL Phosphorylation by TERN-701
| TERN-701 Concentration (nM) | p-CrkL / Total CrkL Ratio (Normalized to Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | ± 0.09 |
| 0.1 | 0.92 | ± 0.07 |
| 1 | 0.68 | ± 0.06 |
| 10 | 0.35 | ± 0.04 |
| 100 | 0.12 | ± 0.02 |
| 1000 | 0.04 | ± 0.01 |
Table 2: Hypothetical Time-Course of CrkL Phosphorylation Inhibition by TERN-701 (100 nM)
| Treatment Time (minutes) | p-CrkL / Total CrkL Ratio (Normalized to 0 min) | Standard Deviation |
| 0 | 1.00 | ± 0.11 |
| 15 | 0.75 | ± 0.08 |
| 30 | 0.48 | ± 0.05 |
| 60 | 0.21 | ± 0.03 |
| 120 | 0.13 | ± 0.02 |
| 240 | 0.09 | ± 0.02 |
Visualizations
Caption: BCR-ABL Signaling Pathway and TERN-701 Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. Terns Pharma reports 80% MMR at higher TERN-701 doses in Phase 1 CML | TERN Stock News [stocktitan.net]
- 2. biopharmadive.com [biopharmadive.com]
- 3. ternspharma.com [ternspharma.com]
- 4. Terns Highlights Additional Positive Phase 1 Clinical Data Supporting TERN-701’s Best-in-Disease Potential in Relapsed/Refractory CML at the 67th ASH Annual Meeting – Company Announcement - FT.com [markets.ft.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LabXchange [labxchange.org]
Application Notes and Protocols for Flow Cytometry Analysis of TERN-701 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular effects of TERN-701, a novel allosteric BCR-ABL1 inhibitor. TERN-701 targets the myristoyl pocket of the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3][4] The following protocols are designed to enable researchers to quantify the pharmacodynamic and cytotoxic effects of TERN-701 on CML cells.
Introduction to TERN-701
TERN-701 is a highly selective, oral, allosteric BCR-ABL inhibitor.[5] Clinical data from the CARDINAL study has demonstrated its potential to induce deep molecular responses in heavily pretreated CML patients, alongside a favorable safety profile.[1][6][7] By binding to the myristoyl pocket, TERN-701 locks the BCR-ABL1 protein in an inactive conformation, thereby inhibiting its downstream signaling pathways that drive leukemic cell proliferation and survival.[2][3][4]
Flow cytometry is an indispensable tool for evaluating the efficacy of targeted therapies like TERN-701. It allows for the multi-parametric analysis of single cells, providing quantitative data on protein expression, signaling pathway activity, cell cycle status, and apoptosis.
Key Flow Cytometry Applications for TERN-701
This document outlines four key flow cytometry-based assays to characterize the effects of TERN-701 on CML cells:
-
Immunophenotyping of CML Cell Populations: To identify and characterize leukemic cells based on cell surface marker expression.
-
Phospho-Flow Cytometry for BCR-ABL1 Signaling: To directly measure the inhibitory effect of TERN-701 on the BCR-ABL1 signaling pathway.
-
Apoptosis Assay: To quantify the induction of programmed cell death in response to TERN-701 treatment.
-
Cell Cycle Analysis: To assess the impact of TERN-701 on the proliferation of CML cells.
Immunophenotyping of CML Cell Populations
Objective: To identify and quantify CML cells in patient samples or cell lines, and to monitor changes in cell populations following TERN-701 treatment. CML immunophenotype can be characterized by an increased proportion of mature neutrophils, decreased CD15 mean fluorescence intensity (MFI), a decreased proportion of CD11b, and abnormal high expression of CD56 and CD117.[8]
Experimental Protocol
Materials:
-
Whole blood or bone marrow aspirate from CML patients, or CML cell lines (e.g., K562).
-
Phosphate-Buffered Saline (PBS).
-
FACS Lysing Solution.
-
Fluorochrome-conjugated antibodies (see table below for a recommended panel).
Recommended Antibody Panel for CML Immunophenotyping:
| Marker | Fluorochrome | Cellular Localization | Function/Relevance in CML |
| CD45 | PerCP-Cy5.5 | Surface | Pan-leukocyte marker, used for gating. |
| CD34 | PE | Surface | Hematopoietic stem/progenitor cell marker. |
| CD117 (c-Kit) | APC | Surface | Stem cell factor receptor, often expressed on CML blasts.[8] |
| CD15 | FITC | Surface | Granulocyte marker, MFI is often decreased in CML.[8] |
| CD11b | PE-Cy7 | Surface | Myeloid marker, often decreased in CML.[8] |
| CD56 | BV421 | Surface | Aberrantly expressed on CML granulocytes and monocytes.[9] |
| CD13 | BV510 | Surface | Myeloid marker. |
| CD33 | APC-H7 | Surface | Myeloid marker. |
Procedure:
-
Collect 100 µL of whole blood, bone marrow aspirate, or 1x10^6 cultured cells.
-
Add the antibody cocktail to the cells and incubate for 20 minutes at room temperature in the dark.
-
Add 2 mL of 1X FACS Lysing Solution and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Acquire events on a flow cytometer.
Data Analysis: Gate on CD45-positive events and analyze the expression of the myeloid and blast markers on the granulocyte and blast populations.
Expected Results: Treatment with TERN-701 is expected to lead to a reduction in the percentage of abnormal granulocytes and blast cells over time.
Phospho-Flow Cytometry for BCR-ABL1 Signaling
Objective: To quantify the inhibition of BCR-ABL1 kinase activity by TERN-701 through the measurement of downstream phosphorylated proteins like STAT5 and CrkL. Phospho-flow cytometry is a sensitive method to detect changes in phosphorylation status in single cells.[10][11]
Signaling Pathway Diagram
Caption: TERN-701 inhibits BCR-ABL1, blocking downstream signaling.
Experimental Protocol
Materials:
-
CML cells (patient-derived or cell lines).
-
TERN-701 at various concentrations.
-
Fixation/Permeabilization Buffers.
-
Fluorochrome-conjugated antibodies (see table below).
Recommended Antibody Panel for Phospho-Flow:
| Marker | Fluorochrome | Cellular Localization |
| p-STAT5 (Y694) | Alexa Fluor 647 | Intracellular |
| p-CrkL (Y207) | PE | Intracellular |
| CD45 | PerCP-Cy5.5 | Surface |
Procedure:
-
Culture CML cells in the presence of varying concentrations of TERN-701 for the desired time (e.g., 2-4 hours).
-
Fix the cells immediately with a pre-warmed fixation buffer for 10 minutes at 37°C.
-
Permeabilize the cells with ice-cold methanol for 30 minutes on ice.
-
Wash the cells with PBS containing 1% BSA.
-
Stain with the antibody cocktail for 60 minutes at room temperature in the dark.
-
Wash and resuspend the cells in PBS.
-
Acquire events on a flow cytometer.
Data Analysis: Gate on the cell population of interest (e.g., CD45-positive blasts) and quantify the Mean Fluorescence Intensity (MFI) of p-STAT5 and p-CrkL.
Expected Quantitative Data:
| TERN-701 Conc. (nM) | p-STAT5 MFI | % Inhibition of p-STAT5 | p-CrkL MFI | % Inhibition of p-CrkL |
| 0 (Vehicle) | 15000 | 0 | 12000 | 0 |
| 1 | 12000 | 20 | 9600 | 20 |
| 10 | 6000 | 60 | 4800 | 60 |
| 100 | 1500 | 90 | 1200 | 90 |
| 1000 | 750 | 95 | 600 | 95 |
Apoptosis Assay
Objective: To measure the induction of apoptosis in CML cells following treatment with TERN-701. Annexin V staining is a common method to detect early apoptotic cells.[12][13]
Experimental Workflow Diagram
Caption: Workflow for assessing TERN-701-induced apoptosis.
Experimental Protocol
Materials:
-
CML cells.
-
TERN-701 at various concentrations.
-
Annexin V Binding Buffer.
-
FITC-Annexin V.
-
Propidium Iodide (PI).
Procedure:
-
Culture CML cells with TERN-701 for 24-72 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-Annexin V and PI to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells.
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-left (Annexin V- / PI+): Necrotic cells.
Expected Quantitative Data:
| TERN-701 Conc. (nM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95 | 3 | 2 |
| 10 | 80 | 15 | 5 |
| 100 | 50 | 35 | 15 |
| 1000 | 20 | 50 | 30 |
Cell Cycle Analysis
Objective: To determine the effect of TERN-701 on the cell cycle progression of CML cells.[14][15]
Experimental Protocol
Materials:
-
CML cells.
-
TERN-701 at various concentrations.
-
Cold 70% Ethanol.
-
RNase A.
-
Propidium Iodide (PI).
Procedure:
-
Culture CML cells with TERN-701 for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Expected Quantitative Data:
| TERN-701 Conc. (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45 | 40 | 15 |
| 10 | 55 | 30 | 15 |
| 100 | 70 | 15 | 15 |
| 1000 | 80 | 5 | 15 |
Summary
The protocols outlined in these application notes provide a comprehensive framework for utilizing flow cytometry to investigate the cellular mechanisms of TERN-701. By employing these methods, researchers can gain valuable insights into the pharmacodynamics and efficacy of this promising new therapy for Chronic Myeloid Leukemia. The quantitative data generated will be crucial for preclinical and clinical development, aiding in dose selection and patient response monitoring.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. ashpublications.org [ashpublications.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. mdpi.com [mdpi.com]
- 5. Terns Highlights Additional Positive Phase 1 Clinical Data Supporting TERN-701’s Best-in-Disease Potential in Relapsed/Refractory CML at the 67th ASH Annual Meeting — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. [Role of Flow Cytometry in the Diagnosis of Chronic Myeloid Leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
PG-701 solution preparation and storage for research
Application Notes and Protocols for Compound PG-701
For Research Use Only
This document provides detailed procedures for the preparation, storage, and handling of Compound this compound for research applications. It is intended for use by qualified personnel familiar with laboratory safety and handling of experimental compounds.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | [Insert Formula] |
| Molecular Weight | [Insert MW] g/mol |
| Purity | >98% (HPLC) |
| Appearance | White to off-white solid |
Solution Preparation
The solubility of Compound this compound was determined in various common laboratory solvents. It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored under the conditions specified in Section 3.
2.1. Solubility Data
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for initial stock solution preparation. |
| Ethanol | ≥ 20 mg/mL | Suitable for in vivo and some in vitro applications. |
| PBS (pH 7.4) | < 1 mg/mL | Not recommended for primary stock solutions. |
| Water | Insoluble |
2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Pre-weigh: Accurately weigh the desired amount of Compound this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the compound. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to [Insert MW/100] mg of Compound this compound.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Storage and Stability
Proper storage of Compound this compound is critical to maintain its integrity and activity over time.
3.1. Storage Conditions
| Form | Storage Temperature | Protection | Duration |
| Solid Powder | -20°C | Protect from light and moisture. | Up to 24 months |
| DMSO Stock Solution | -80°C | Protect from light. | Up to 6 months |
| Aqueous Solutions | 4°C | Prepare fresh; not recommended for storage. | < 24 hours |
3.2. Stability Notes
-
Avoid repeated freeze-thaw cycles of stock solutions as this may lead to degradation of the compound.
-
Solutions should be brought to room temperature before opening to prevent condensation.
Hypothetical Mechanism of Action: Signaling Pathway
Compound this compound is hypothesized to be an inhibitor of the hypothetical "Kinase-X" pathway, which is implicated in cellular proliferation. The diagram below illustrates the proposed mechanism.
Application Notes and Protocols: Unveiling TERN-701 Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
TERN-701 is a next-generation, allosteric inhibitor of the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML).[1][2] By targeting the myristoyl pocket of ABL1, TERN-701 offers a distinct mechanism of action compared to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[1] Preclinical and clinical data from the CARDINAL study have demonstrated promising efficacy and a favorable safety profile for TERN-701 in heavily pretreated CML patients, including those with resistance to prior TKI therapies.[3][4][5] However, as with any targeted therapy, the emergence of drug resistance is a critical challenge to long-term efficacy. Understanding the molecular mechanisms that drive resistance to TERN-701 is paramount for optimizing its clinical use, developing rational combination therapies, and designing next-generation inhibitors.
This document provides a comprehensive guide for utilizing the CRISPR-Cas9 gene-editing platform to systematically identify and validate genes and pathways conferring resistance to TERN-701.
TERN-701: Mechanism of Action and Clinical Data
TERN-701 is an oral, potent, and highly selective allosteric inhibitor of BCR-ABL.[1][2] Unlike ATP-competitive TKIs that bind to the kinase domain's active site, TERN-701 binds to the myristoyl pocket, inducing a conformational change that locks the kinase in an inactive state.[3] This distinct mechanism allows TERN-701 to be effective against some CML variants harboring mutations that confer resistance to active-site inhibitors.[6]
Clinical Efficacy of TERN-701 (CARDINAL Study)
The Phase 1 CARDINAL study has shown significant molecular responses in patients with CML who have failed multiple prior treatments.[3]
| Dose Level | Number of Efficacy-Evaluable Patients | Overall Major Molecular Response (MMR) Rate | MMR Rate in Patients without Baseline MMR | MMR Maintained in Patients with Baseline MMR |
| All Doses | 38 | 74% | 64% | 100% |
| ≥320 mg daily (RP2D) | 30 | 80% | 75% | 100% |
Data presented are from the 2025 ASH Annual Meeting and Exposition.[4]
Safety Profile of TERN-701
TERN-701 has demonstrated a favorable safety profile with a low incidence of high-grade adverse events.[3]
| Adverse Event Category | Incidence (All Grades) | Incidence (Grade ≥3) |
| Any Treatment-Emergent Adverse Event (TEAE) | - | 32% |
| Diarrhea | 22% | Low |
| Headache | 18% | Low |
| Nausea | 16% | Low |
| Neutropenia | - | 7% |
| Thrombocytopenia | - | 4% |
Data from the CARDINAL study.[6]
Potential Resistance Mechanisms to Allosteric BCR-ABL Inhibitors
While specific resistance mechanisms to TERN-701 are still under investigation, data from the similar allosteric inhibitor asciminib provide valuable insights into potential pathways of resistance. These can be broadly categorized as on-target and off-target mechanisms.
-
On-Target Mechanisms:
-
Mutations in the Myristoyl Pocket: Amino acid substitutions within or near the myristoyl binding pocket can sterically hinder or alter the binding affinity of the allosteric inhibitor, rendering it less effective.[6][7][8] Preclinical studies have shown TERN-701 has activity against some of these mutations.
-
Compound Mutations: The presence of both an active-site mutation (e.g., T315I) and a myristoyl pocket mutation can confer resistance to both classes of inhibitors.[6]
-
-
Off-Target Mechanisms:
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP) and ABCB1 (MDR1), can actively pump the drug out of the cancer cell, reducing its intracellular concentration to sub-therapeutic levels.[7][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the inhibition of the primary target. For BCR-ABL, this could involve the RAS/MAPK, PI3K/AKT, or JAK/STAT pathways.
-
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways crucial for CML pathogenesis. Understanding these pathways is essential for interpreting resistance mechanisms.
Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.
CRISPR-Cas9 Screening for TERN-701 Resistance: Experimental Workflow
A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers resistance to TERN-701.
Caption: Experimental workflow for a CRISPR-Cas9 screen to identify TERN-701 resistance genes.
Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
Objective: To identify genes whose inactivation leads to resistance to TERN-701 in a CML cell line.
Materials:
-
BCR-ABL positive CML cell line (e.g., K562, Ba/F3 p210) stably expressing Cas9.
-
Genome-scale lentiviral sgRNA library (e.g., GeCKO v2).
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Polybrene.
-
Puromycin.
-
TERN-701.
-
Genomic DNA extraction kit.
-
PCR reagents for sgRNA amplification.
-
Next-generation sequencing platform.
Procedure:
-
Cell Line Selection and Engineering:
-
Choose a CML cell line known to be sensitive to TERN-701.
-
If not already available, generate a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection.
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout).
-
-
Lentiviral sgRNA Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmids and packaging plasmids.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of Cas9-Expressing CML Cells:
-
Transduce the Cas9-expressing CML cells with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
-
Use a sufficient number of cells to maintain library representation (at least 500 cells per sgRNA).
-
-
Antibiotic Selection:
-
Select for successfully transduced cells using puromycin.
-
-
TERN-701 Treatment:
-
Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a TERN-701 treated group.
-
Determine the optimal TERN-701 concentration that results in significant cell killing but allows for the outgrowth of resistant clones (typically IC80-IC90).
-
Culture the cells for 14-21 days, maintaining drug selection in the treated group.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the TERN-701 treated population compared to the control population.
-
Genes targeted by these enriched sgRNAs are considered candidate resistance genes.
-
Protocol 2: Validation of Candidate Resistance Genes
Objective: To confirm that the inactivation of candidate genes identified in the primary screen confers resistance to TERN-701.
Materials:
-
Cas9-expressing CML cells.
-
Individual sgRNAs targeting candidate genes (2-3 per gene).
-
Non-targeting control sgRNA.
-
Lentiviral vectors.
-
TERN-701.
-
Reagents for cell viability assays (e.g., CellTiter-Glo).
-
Antibodies for Western blotting.
Procedure:
-
Individual Gene Knockout:
-
Individually transduce Cas9-expressing CML cells with lentiviruses carrying sgRNAs for each candidate gene and a non-targeting control.
-
Select for transduced cells.
-
-
Confirmation of Knockout:
-
Verify gene knockout at the protein level by Western blot.
-
Alternatively, confirm genomic editing by Sanger sequencing.
-
-
Cell Viability Assays:
-
Plate the individual knockout and control cell lines.
-
Treat with a range of TERN-701 concentrations.
-
Measure cell viability after 72-96 hours.
-
A rightward shift in the dose-response curve for the knockout cells compared to the control cells confirms a role in resistance.
-
Protocol 3: Functional Characterization of Validated Hits
Objective: To elucidate the mechanism by which the validated resistance gene contributes to TERN-701 resistance.
Materials:
-
Validated knockout and control cell lines.
-
Antibodies against key signaling proteins (e.g., p-BCR-ABL, p-ERK, p-AKT).
-
Reagents for RNA sequencing.
-
Immunocompromised mice for xenograft studies.
Procedure:
-
Pathway Analysis:
-
Perform Western blotting to assess the activation state of key signaling pathways (e.g., RAS/MAPK, PI3K/AKT) in the presence and absence of TERN-701 in both knockout and control cells.
-
Conduct RNA sequencing to identify global transcriptomic changes induced by the gene knockout that may contribute to resistance.
-
-
In Vivo Xenograft Models:
-
Implant validated knockout and control CML cells into immunocompromised mice.
-
Once tumors are established, treat the mice with TERN-701 or vehicle.
-
Monitor tumor growth to determine if the gene knockout confers TERN-701 resistance in vivo.
-
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to systematically dissect the mechanisms of resistance to TERN-701. The protocols outlined in this document offer a comprehensive framework for identifying and validating novel resistance genes. The insights gained from these studies will be invaluable for the clinical development of TERN-701, guiding the development of strategies to overcome resistance and improve patient outcomes in CML.
References
- 1. Identification of Intrinsic Drug Resistance and Its Biomarkers in High-Throughput Pharmacogenomic and CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing CRISPR/Cas9 to overcome targeted therapy resistance in non-small cell lung cancer: Advances and challenges (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Terns Pharmaceuticals Announces Positive Preclinical Data for TERN-701 in Chronic Myeloid Leukemia at EHA25 Congress | Nasdaq [nasdaq.com]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting PG-701 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming insolubility issues with the experimental compound PG-701 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
For initial solubilization of this compound, it is recommended to first attempt reconstitution in a small amount of an organic solvent such as DMSO or ethanol before dilution in an aqueous buffer. Many poorly water-soluble drugs require this two-step process for optimal dissolution.[1][2][3] The final concentration of the organic solvent should be kept to a minimum to avoid potential interference with downstream experiments.
Q2: My this compound has precipitated out of my aqueous buffer. What should I do?
Precipitation of this compound from an aqueous solution can be caused by several factors, including incorrect pH, inappropriate buffer composition, or high protein concentration leading to aggregation.[4][5][6] To address this, consider the following troubleshooting steps:
-
Verify pH: Check the pH of your buffer. The solubility of many compounds is pH-dependent.[5][6]
-
Adjust Ionic Strength: The salt concentration of your buffer can impact solubility. Try varying the salt concentration to see if it improves solubility.[4][6]
-
Lower Concentration: Attempt to dissolve this compound at a lower concentration.[5]
-
Review Temperature: Ensure you are working at an appropriate temperature, as temperature can affect solubility.[4][5]
If these initial steps do not resolve the issue, refer to the detailed troubleshooting guide below.
Q3: Are there any known additives that can improve the solubility of this compound?
Yes, various additives, also known as excipients, can be used to enhance the solubility of poorly soluble compounds.[1][4] For a compound like this compound, you might consider:
-
Co-solvents: Propylene glycol or glycerol can be used to increase solubility.[4][7]
-
Surfactants: Non-ionic surfactants such as Tween 20 or Pluronics can be effective.[5][8]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2]
The choice of additive will depend on the specific experimental requirements and downstream applications. It is crucial to test a range of additives and concentrations to find the optimal condition for your experiment.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to resolving solubility issues with this compound.
Initial Assessment
Before attempting to resolubilize this compound, it is important to assess the nature of the insolubility. Is the compound failing to dissolve initially, or is it precipitating out of solution over time? The answer to this will guide your troubleshooting strategy.
Experimental Workflow for Solubility Optimization
The following diagram outlines a general workflow for optimizing the solubility of this compound.
Caption: A general workflow for troubleshooting this compound insolubility.
Detailed Methodologies
1. pH Adjustment Protocol
Since proteins are least soluble at their isoelectric point (pI), adjusting the pH of the buffer away from the pI can increase solubility.[5]
-
Objective: To determine the optimal pH for this compound solubility.
-
Materials:
-
This compound
-
Aqueous buffers with a range of pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 9.0)
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent.
-
Aliquot the stock solution into separate tubes.
-
Add the different pH buffers to each tube to the desired final concentration of this compound.
-
Vortex briefly and incubate at the desired temperature for 1 hour.
-
Visually inspect for precipitation.
-
(Optional) Quantify the soluble fraction by centrifuging the samples and measuring the concentration of this compound in the supernatant.
-
2. Ionic Strength Variation Protocol
The ionic strength of a buffer, determined by its salt concentration, can influence protein solubility by affecting electrostatic interactions.[4][6]
-
Objective: To assess the effect of ionic strength on this compound solubility.
-
Materials:
-
This compound
-
Base buffer at the optimal pH (determined from the previous step)
-
Stock solution of a salt (e.g., 5 M NaCl)
-
-
Procedure:
-
Prepare a series of buffers from the base buffer containing varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent.
-
Add each of the prepared buffers to aliquots of the this compound stock solution to the desired final concentration.
-
Vortex and incubate for 1 hour.
-
Observe for any precipitation.
-
Data Presentation: Hypothetical Solubility Data for this compound
The following tables present hypothetical data to illustrate how to structure your experimental results for easy comparison.
Table 1: Effect of pH on this compound Solubility
| Buffer pH | Visual Observation | Soluble this compound (%) |
| 4.0 | Clear Solution | 98 |
| 6.0 | Slight Haze | 75 |
| 7.4 | Visible Precipitate | 40 |
| 8.0 | Heavy Precipitate | 15 |
| 9.0 | Heavy Precipitate | 10 |
Table 2: Effect of Ionic Strength (NaCl) on this compound Solubility at pH 4.0
| NaCl Concentration (mM) | Visual Observation | Soluble this compound (%) |
| 0 | Clear Solution | 98 |
| 50 | Clear Solution | 99 |
| 100 | Clear Solution | 99 |
| 150 | Slight Haze | 85 |
| 200 | Visible Precipitate | 60 |
Signaling Pathway Considerations
If this compound is an inhibitor or modulator of a signaling pathway, its insolubility could lead to inaccurate experimental results. The following diagram illustrates a hypothetical signaling pathway that could be affected by poor this compound bioavailability.
Caption: Hypothetical signaling pathway inhibited by this compound.
By systematically applying these troubleshooting strategies, researchers can overcome the challenges of this compound insolubility and ensure the reliability and accuracy of their experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Propylene glyco | Products and Service Information | AGC Chemicals Company [agc-chemicals.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TERN-701 Concentration for In Vitro Efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of TERN-701, a novel allosteric BCR-ABL1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TERN-701 and what is its mechanism of action?
TERN-701 is a potent and selective, orally bioavailable allosteric inhibitor of the BCR-ABL1 fusion oncoprotein.[1][2] Unlike ATP-competitive tyrosine kinase inhibitors (TKIs), TERN-701 binds to the myristoyl pocket of the ABL1 kinase domain.[1][3] This binding induces a conformational change that locks the kinase in an inactive state, preventing its downstream signaling and the proliferation of cancer cells.[4] This novel mechanism of action allows TERN-701 to be effective against CML cells, including those with the T315I mutation, which confers resistance to many active-site TKIs.[1][2]
Q2: In which cell lines is TERN-701 expected to be most effective?
TERN-701 has demonstrated potent anti-proliferative activity in various preclinical models of Chronic Myeloid Leukemia (CML). It is particularly effective in cell lines expressing the BCR-ABL1 fusion protein. Key cell lines where TERN-701 has shown low nanomolar potency include:
-
KCL22-s and K562: Human CML cell lines expressing the wild-type BCR-ABL1 protein.[1]
-
Ba/F3 T315I: A murine pro-B cell line engineered to express the T315I "gatekeeper" mutation of BCR-ABL1, which is a common cause of resistance to other TKIs.[1]
The efficacy of TERN-701 is expected to be most pronounced in cancer cells dependent on the BCR-ABL1 signaling pathway for their growth and survival.
Q3: What are the recommended storage and handling conditions for TERN-701?
For optimal stability and performance, TERN-701 should be stored as a stock solution at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in cell culture media.
In Vitro Efficacy Data
The following tables summarize the in vitro potency of TERN-701 from biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of TERN-701
| Assay Type | Target | IC50 (nM) |
| Radioactive Substrate Phosphorylation | ABL1 Kinase Domain | 0.4[1] |
Table 2: Anti-proliferative Activity of TERN-701 in CML Cell Lines
| Cell Line | BCR-ABL1 Status | IC50 (nM) | Assay |
| KCL22-s | Wild-Type | 2.28[1] | CellTiter-Glo® |
| K562 | Wild-Type | 5.25[1] | CellTiter-Glo® |
| Ba/F3 T315I | T315I Mutant | 15.60[1] | CellTiter-Glo® |
Signaling Pathway and Experimental Workflow
Caption: TERN-701 allosterically inhibits the BCR-ABL1 kinase.
Caption: Workflow for determining the in vitro IC50 of TERN-701.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with TERN-701.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected IC50 values (Lower Potency) | Cell Health and Density: Cells may be unhealthy, passaged too many times, or seeded at an incorrect density. | - Use cells at a low passage number and ensure they are in the logarithmic growth phase.- Optimize cell seeding density for your specific cell line and assay duration. |
| Compound Instability: TERN-701 may have degraded due to improper storage or handling. | - Prepare fresh dilutions of TERN-701 from a new aliquot of a concentrated stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. | |
| Assay Interference: Components in the media or the compound itself may interfere with the assay readout. | - Run a cell-free control with TERN-701 to check for direct effects on the assay reagents (e.g., luciferase in CellTiter-Glo®). | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven distribution of cells across the wells. | - Ensure thorough mixing of the cell suspension before and during plating.- Use a multichannel pipette for cell seeding and verify its calibration. |
| Edge Effects: Evaporation from the outer wells of the plate can lead to increased compound concentration. | - Avoid using the outermost wells for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. | |
| Incomplete Compound Solubilization: TERN-701 may not be fully dissolved in the media. | - Visually inspect the media containing TERN-701 for any signs of precipitation before adding it to the cells. Ensure the DMSO concentration is not toxic to the cells (typically <0.5%). | |
| No Dose-Dependent Effect Observed | Incorrect Concentration Range: The tested concentrations may be too high or too low. | - Perform a broad dose-response curve (e.g., from picomolar to micromolar) in your initial experiments to identify the effective concentration range for your cell line. |
| Cell Line Resistance: The chosen cell line may not be dependent on the BCR-ABL1 pathway for survival. | - Confirm the expression and activity of BCR-ABL1 in your cell line using Western blotting for phosphorylated CrkL or BCR-ABL1 autophosphorylation. | |
| Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect on cell viability. | - Consider extending the incubation time (e.g., to 96 hours), ensuring that the control cells do not become over-confluent. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CellTiter-Glo®
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of TERN-701 in CML cell lines.
Materials:
-
CML cell lines (e.g., K562, KCL22-s, Ba/F3 T315I)
-
Complete cell culture medium
-
TERN-701
-
DMSO
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Dilute the cells in complete culture medium to the desired seeding density (optimized for a 72-hour incubation period).
-
Seed the cells into a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of TERN-701 in DMSO.
-
Perform serial dilutions of the TERN-701 stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest TERN-701 concentration).
-
Add the diluted TERN-701 or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the TERN-701 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blotting for BCR-ABL1 Pathway Inhibition
This protocol can be used to confirm the on-target activity of TERN-701 by assessing the phosphorylation status of downstream targets of BCR-ABL1.
Materials:
-
CML cell lines
-
TERN-701
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-BCR-ABL1, anti-ABL1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells at a suitable density in a culture dish or multi-well plate.
-
Treat the cells with various concentrations of TERN-701 for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels. A decrease in the phosphorylation of CrkL or BCR-ABL1 with increasing concentrations of TERN-701 confirms its inhibitory activity.
-
References
Technical Support Center: Allosteric Inhibitor Kinase Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with allosteric kinase inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My putative allosteric inhibitor shows variable IC50 values. What could be the cause?
A1: Fluctuations in IC50 values for allosteric inhibitors can arise from several factors. One of the most common is the concentration of ATP in your assay. Unlike ATP-competitive inhibitors, the IC50 of a true allosteric inhibitor should be independent of ATP concentration.[1] If you observe a shift in IC50 with varying ATP levels, your compound may have a mixed-mode of inhibition or be an ATP-competitive inhibitor.
Another factor can be the kinase's activation state. Some allosteric inhibitors preferentially bind to the inactive (unphosphorylated) conformation of the kinase.[2][3] Variations in the proportion of active versus inactive kinase in your assay can lead to inconsistent results. Ensure you are using a well-characterized and consistent source of your kinase.
Q2: How can I confirm that my inhibitor is truly allosteric and not ATP-competitive?
A2: The gold standard method is to perform an ATP competition assay.[4] Measure the IC50 of your inhibitor at a range of ATP concentrations, from well below the Km to well above it. A true allosteric inhibitor's IC50 will not change significantly, whereas an ATP-competitive inhibitor's IC50 will increase linearly with the ATP concentration.[1][5]
Additionally, you can use biophysical methods to confirm a different binding site. Techniques like X-ray crystallography or cryo-electron microscopy can provide direct structural evidence of the inhibitor binding to an allosteric pocket.[6]
Q3: I'm observing a high background signal in my TR-FRET assay. What are the common causes and solutions?
A3: High background in a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase binding assay can be due to several factors.[3][7] One common issue is non-specific binding of the tracer or antibody to the microplate wells. To mitigate this, ensure you are using low-binding plates and consider adding a non-ionic detergent like Brij-35 to your assay buffer.
Another potential cause is the presence of autofluorescent compounds in your sample. If you suspect this, you can measure the fluorescence of your compound alone at the emission wavelength of the acceptor. If your compound is fluorescent, you may need to consider a different assay format.
Q4: My AlphaScreen™ assay has a low signal-to-background ratio. How can I optimize it?
A4: A low signal-to-background ratio in an AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) can be due to several factors.[8][9][10] Firstly, ensure that your donor and acceptor beads have not been exposed to light for prolonged periods, as this can cause photobleaching.[8]
Secondly, the concentrations of your kinase, substrate, and antibody are critical. You should perform titrations of each component to find the optimal concentrations that yield the best assay window.[10] Also, consider the order of addition of your reagents, as this can sometimes impact the assay's sensitivity.[8] Finally, be mindful of buffer components that can interfere with the AlphaScreen™ signal, such as singlet oxygen quenchers like sodium azide.[8]
Q5: My inhibitor appears to be promiscuous and hits multiple kinases. How can I assess and interpret this?
A5: Kinase inhibitor promiscuity is a common challenge.[11][12][13] To systematically assess this, you can screen your compound against a panel of diverse kinases. Several commercial services offer kinome-wide profiling. When interpreting the results, it's important to consider the confidence level of the activity data.[11]
An inhibitor being active against multiple kinases doesn't necessarily negate its utility, especially if the inhibited kinases are within the same signaling pathway. However, for a therapeutic candidate, high selectivity is often desired to minimize off-target effects.[14][15] If your allosteric inhibitor is promiscuous, it may be binding to a conserved allosteric site present in multiple kinases.
Troubleshooting Guides
Guide 1: Differentiating Allosteric from ATP-Competitive Inhibition
This guide will help you determine the mechanism of action of your kinase inhibitor.
Problem: Unsure if your inhibitor is allosteric or ATP-competitive.
Solution Workflow:
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detection of allosteric kinase inhibitors by displacement of active site probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. revvity.com [revvity.com]
- 9. manuals.plus [manuals.plus]
- 10. Alpha Kinase Assays | Revvity [revvity.com]
- 11. Promiscuity of inhibitors of human protein kinases at varying data confidence levels and test frequencies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07167A [pubs.rsc.org]
- 12. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of PG-701
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing PG-701 in their experiments. It provides practical strategies and detailed protocols to identify, minimize, and control for potential off-target effects, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the activity of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where the observed biological response may be erroneously attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity and diminish the translatability of preclinical findings to clinical applications by producing unforeseen side effects.[1]
Q2: I'm observing unexpected phenotypes in my cell-based assays after treatment with this compound. How can I determine if these are due to off-target effects?
A2: Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. A multi-faceted approach is recommended:
-
Use Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized and structurally distinct inhibitors that target the same primary protein.[2] If multiple inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.[2][3]
-
Dose-Response Analysis: Establish a clear dose-response relationship for the observed phenotype.[2] While both on- and off-target effects can be dose-dependent, a significant deviation between the concentration required for the desired on-target activity and the concentration causing the unexpected phenotype may suggest off-target activity.
-
Genetic Knockdown/Knockout: Employ techniques like CRISPR-Cas9 or siRNA to specifically reduce or eliminate the expression of the intended target of this compound.[1][4] If the phenotype persists even in the absence of the primary target, it is highly indicative of an off-target effect.[1][3]
-
Rescue Experiments: A "rescue" experiment is a robust method for confirming on-target effects. This involves re-introducing a version of the target protein that is resistant to this compound. If the phenotype is reversed upon the expression of the resistant target, it strongly supports an on-target mechanism.[2]
Q3: What proactive strategies can I implement to minimize off-target effects in my experimental design?
A3: Several proactive measures can be taken to mitigate the risk of off-target effects from the outset of your experiments:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect.[1] Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[1]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Minimize Exposure Duration: Reduce the time that cells are exposed to this compound to the minimum necessary to observe the on-target effect. Prolonged exposure can increase the chances of off-target interactions.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity at concentrations expected to be specific for the target. | Off-target kinase inhibition or interaction with other essential cellular proteins.[6] | 1. Perform a dose-response curve to determine the IC50 for both target inhibition and cytotoxicity. 2. Test this compound in a target-knockout cell line to see if toxicity persists.[3] 3. If available, use a more selective inhibitor for the same target to compare toxicity profiles. 4. Conduct a broad kinase selectivity profile to identify potential off-target kinases.[2] |
| Inconsistent results between different cell lines. | Variation in the expression levels of the on-target or off-target proteins across different cell lines.[1] | 1. Confirm the expression level of the primary target in each cell line using methods like Western blotting or qPCR. 2. Consider that different cell lines may have unique sets of off-target proteins that interact with this compound. |
| Observed phenotype is not rescued by overexpression of the target protein. | This strongly suggests an off-target effect. The inhibitor is likely acting on a different protein or pathway that is responsible for the observed phenotype.[6] | 1. Verify the successful overexpression and functionality of the target protein.[6] 2. Utilize advanced techniques to identify the actual targets of this compound, such as Cellular Thermal Shift Assay (CETSA) or chemoproteomics.[1][6] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intended target and identify potential off-targets in a cellular context.[1][7]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).[2][7]
-
Thermal Challenge: Heat the treated cells across a range of temperatures.[2][7]
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins via centrifugation.[7]
-
Protein Detection: Quantify the amount of the target protein (and potential off-targets) remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[2]
-
Data Analysis: Generate a "melting curve" for each protein by plotting the soluble protein amount as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.[2]
Kinase Selectivity Profiling
Objective: To identify potential off-target kinases of this compound.[2]
Methodology:
-
Assay Setup: A large panel of purified, active kinases is arrayed in a multi-well plate format.[7]
-
Compound Incubation: this compound is added to the wells at one or more concentrations.[7]
-
Kinase Reaction: A substrate and ATP are added to initiate the kinase reaction.
-
Signal Detection: The activity of each kinase is measured.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to a control.[7] The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined for each kinase.[2]
Visualizing Experimental Workflows and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key workflows and signaling pathway considerations.
Caption: A logical workflow for systematically investigating and confirming potential off-target effects of this compound.
Caption: A diagram illustrating how this compound can elicit both on-target and off-target effects by interacting with multiple proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
TERN-701 stability issues in long-term cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing TERN-701 effectively in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guides
Issue: Diminished or Loss of TERN-701 Activity in Long-Term Cultures
Researchers may observe a decrease in the efficacy of TERN-701 over extended periods of cell culture. This can manifest as a reduced impact on cell viability or a reversal of the expected phenotypic changes. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Action | Expected Outcome |
| Compound Degradation | TERN-701, like many small molecules, may exhibit limited stability in culture medium at 37°C over several days. | Replenish the culture medium with freshly prepared TERN-701 every 48-72 hours to maintain a consistent effective concentration. |
| Cellular Resistance | Prolonged exposure to a targeted agent can lead to the selection and expansion of a resistant cell population. | If fresh compound replenishment does not restore activity, investigate potential resistance mechanisms. This may include sequencing the BCR-ABL1 gene to check for new mutations. |
| Inconsistent Dosing | Errors in dilution or inconsistent addition of the compound can lead to variability in the effective concentration. | Prepare fresh dilutions of TERN-701 from a validated stock solution for each media change. Ensure accurate and consistent pipetting. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses to treatment. | Use cells within a consistent and low passage number range for all experiments. Regularly thaw fresh vials of cells. |
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of TERN-701's inhibitory effect on our CML cell line after a week in culture. What could be the cause?
A1: This is a common observation in long-term cell culture with small molecule inhibitors. The most likely cause is the degradation of TERN-701 in the culture medium at 37°C. We strongly recommend a complete media change with freshly prepared TERN-701 every 48 to 72 hours to ensure a stable concentration of the active compound. If the issue persists, consider the possibility of acquired resistance in your cell line.
Q2: What is the mechanism of action of TERN-701?
A2: TERN-701 is an allosteric inhibitor of the BCR-ABL1 fusion protein.[1][2] It specifically targets the ABL myristoyl pocket, a different site from traditional ATP-competitive tyrosine kinase inhibitors.[1][3] This allosteric inhibition locks the BCR-ABL1 protein in an inactive conformation, thereby blocking its downstream signaling pathways that drive the proliferation of Chronic Myeloid Leukemia (CML) cells.[4]
Q3: Are there known stability issues with TERN-701 in solution?
A3: While specific, long-term stability data for TERN-701 in various cell culture media is not publicly available, it is a general best practice for small molecule kinase inhibitors to assume a limited half-life at 37°C in aqueous solutions containing serum and other components. For this reason, regular replenishment is crucial for maintaining a consistent and effective concentration during long-term experiments.
Q4: We are seeing unexpected cytotoxicity in our control (vehicle-treated) cells during a long-term experiment with TERN-701. What could be the problem?
A4: Unexpected cytotoxicity in vehicle-treated controls can often be attributed to the solvent (e.g., DMSO) used to dissolve TERN-701. In long-term cultures, the cumulative effect of the solvent can become toxic to cells. Ensure that the final concentration of the vehicle in your culture medium is kept to a minimum (typically ≤0.1%) and is consistent across all treatment groups, including the controls. Also, ensure that your media changing schedule is consistent for all conditions.
Q5: How can we confirm that TERN-701 is active in our in vitro assay?
A5: The activity of TERN-701 can be confirmed by assessing its impact on BCR-ABL1 signaling. A common method is to measure the phosphorylation levels of Crkl (a downstream substrate of BCR-ABL1) via Western blot. A decrease in phospho-Crkl levels upon treatment with TERN-701 would indicate target engagement and pathway inhibition. Additionally, cell viability assays (e.g., MTT, CellTiter-Glo) on sensitive CML cell lines like KCL-22 or K562 can demonstrate its anti-proliferative effects.[5]
Experimental Protocols
Standard Long-Term Cell Viability Assay with TERN-701
This protocol outlines a general procedure for assessing the long-term effects of TERN-701 on the viability of a CML cell line.
Materials:
-
CML cell line (e.g., KCL-22, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
TERN-701 powder
-
Anhydrous DMSO
-
Sterile, multi-well cell culture plates (e.g., 96-well)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of TERN-701 (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Cell Seeding: Seed the CML cells into the wells of a multi-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.
-
Compound Preparation and Treatment:
-
On the day of treatment, thaw an aliquot of the TERN-701 stock solution.
-
Prepare serial dilutions of TERN-701 in complete culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest TERN-701 concentration.
-
Remove the existing medium from the cells and add the prepared TERN-701 dilutions or vehicle control.
-
-
Incubation and Media Change:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Every 48-72 hours, carefully aspirate the medium and replace it with freshly prepared TERN-701 dilutions or vehicle control. This step is critical for maintaining compound activity.
-
-
Viability Assessment:
-
At predetermined time points (e.g., Day 3, 5, 7, 10, 14), perform a cell viability assay according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of the treated cells to the vehicle-treated control cells for each time point.
-
Plot the dose-response curves to determine the IC50 of TERN-701 at different time points.
-
Visualizations
Caption: Mechanism of action of TERN-701 in CML cells.
Caption: Workflow for troubleshooting TERN-701 stability issues.
References
Interpreting unexpected results in PG-701 experiments
Welcome to the technical support center for PG-701. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and what is the best way to prepare stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can impact solubility.[1][2][3] To fully dissolve the compound, sonication may be necessary.[3] It is advisable to prepare a high-concentration stock solution in DMSO and then make serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentration.[1]
Q2: I'm observing precipitation of this compound when I add it to my aqueous cell culture medium. How can I prevent this?
A2: this compound has low aqueous solubility. To avoid precipitation, the final concentration of DMSO in your assay should be kept low, typically below 0.5%.[1] This can be achieved by preparing a high-concentration stock solution in DMSO and then performing serial dilutions in your aqueous medium. Ensure thorough mixing after each dilution step.[1]
Q3: My this compound stock solution appears to have a precipitate after storage. What should I do?
A3: Precipitate formation in stock solutions upon storage can occur if the compound comes out of solution at lower temperatures. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][3] Before use, warm the aliquot to room temperature and vortex briefly to ensure the compound is fully dissolved.[1]
Troubleshooting Guides
In Vitro Kinase Assays
Issue: High background signal or no inhibition in my kinase assay.
High background or a lack of inhibition can arise from several factors. Below is a table summarizing potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the recombinant kinase is stored at -80°C and handled on ice. Confirm enzyme activity with a known substrate as a positive control.[1] |
| High ATP Concentration | Determine the Michaelis constant (Km) of ATP for your specific kinase preparation. Use an ATP concentration at or below the Km to maximize the inhibitor's potency, as this compound is an ATP-competitive inhibitor.[1] |
| Incorrect Buffer Composition | Utilize a validated kinase assay buffer for your specific kinase. A typical buffer may contain Tris-HCl, MgCl₂, and DTT. |
| Enzyme Autophosphorylation | Be aware that some kinases can autophosphorylate, which can contribute to the overall signal. Luciferase-based assays that measure ATP consumption may not distinguish between substrate phosphorylation and autophosphorylation.[1] Consider using a radioactive-based assay for kinases with high autophosphorylation activity.[4] |
Issue: High variability between replicates.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes, especially when handling low concentrations of the inhibitor. Prepare a master mix of reagents where feasible to reduce pipetting errors.[1] |
| Inconsistent Mixing | Ensure thorough mixing of all components in the assay wells. |
Cell-Based Assays
Issue: No observable phenotype at expected active concentrations.
| Potential Cause | Recommended Solution |
| Low Cell Permeability | While this compound is generally cell-permeable, you can try increasing the incubation time or the concentration of the inhibitor. Be mindful of potential off-target effects and cytotoxicity at higher concentrations. |
| Short Incubation Time | The effect of this compound may require a longer incubation period to become apparent. Perform a time-course experiment to determine the optimal incubation time. |
| Presence of Serum | Components in the cell culture medium, such as serum, may interfere with the uptake or activity of the compound.[5] Consider reducing the serum concentration or using serum-free media if your cell line allows. |
| Cell Line Resistance | The specific cell line you are using may have intrinsic or acquired resistance mechanisms to this compound. |
Experimental Protocols
Standard In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
-
Prepare Reagents:
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Recombinant kinase.
-
Substrate (peptide or protein).
-
ATP solution (at a concentration equal to the Km for the kinase).
-
This compound stock solution (in DMSO) and serial dilutions.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Add 5 µL of Kinase Assay Buffer to all wells of a 384-well plate.
-
Add 1 µL of this compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the substrate and kinase mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the signal according to the detection reagent manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
This compound Mechanism of Action
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terns Pharma reports 80% MMR at higher TERN-701 doses in Phase 1 CML | TERN Stock News [stocktitan.net]
- 3. Signaling pathways involved in MDSC regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: TERN-701 Assay Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with TERN-701 assays that may be attributable to cell line contamination. The following information is presented in a question-and-answer format to address specific problems.
Frequently Asked Questions (FAQs)
Q1: My TERN-701 dose-response curve is inconsistent or shows a loss of potency compared to historical data. Could cell line contamination be the cause?
A1: Yes, unexpected variability or a rightward shift in the dose-response curve are classic signs of potential cell line contamination. This can occur due to several reasons:
-
Cross-Contamination with a Resistant Cell Line: If your target cell line has been contaminated with a cell line that is inherently resistant to TERN-701, the overall potency of the compound will appear diminished. The resistant cells will continue to proliferate, masking the inhibitory effect on the target cells.
-
Mycoplasma Contamination: Mycoplasma are a common type of contaminant that can alter cellular metabolism, signaling pathways, and gene expression.[1] This can fundamentally change the cellular response to TERN-701, leading to inconsistent and unreliable results.[1]
Q2: I'm observing significant changes in the morphology and growth rate of my cell line. How could this impact my TERN-701 assay?
A2: Alterations in cell morphology and growth rate are strong indicators of a potential contamination issue.[2] An overgrowth of a foreign cell line can lead to a complete replacement of the original culture.[3] This would mean your assay is no longer testing the intended biological system, rendering the results invalid. For instance, if a fast-growing, TERN-701-insensitive cell line takes over, you may incorrectly conclude that TERN-701 is ineffective.
Q3: What are the most common types of biological contaminants I should be aware of?
A3: The most prevalent biological contaminants in cell culture are:
-
Mycoplasma: These small bacteria lack a cell wall, making them resistant to many common antibiotics and difficult to detect by visual inspection.[1]
-
Bacteria and Fungi (Yeast and Mold): These are often visible under a microscope and can cause noticeable changes in the culture medium, such as turbidity and rapid pH shifts.[4][5]
-
Cell Line Cross-Contamination: This occurs when one cell line is unintentionally mixed with and often overgrown by another. The HeLa cell line is a well-known and aggressive contaminant.[1]
Q4: How can I confirm if my cell line is contaminated?
A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[6] This technique generates a unique genetic fingerprint for a cell line that can be compared to a reference profile to confirm its identity.[7] For other types of contamination, the following methods are recommended:
-
Mycoplasma Detection: PCR-based assays are a sensitive and reliable method for detecting mycoplasma DNA.[1] Fluorescent staining with dyes like DAPI or Hoechst can also reveal the presence of mycoplasma.
-
Bacteria and Fungi: These can often be detected by visual inspection of the culture medium for turbidity or color changes, and by microscopic examination.[8]
Q5: What should I do if I suspect my cell cultures are contaminated?
A5: If you suspect contamination, it is crucial to act quickly to prevent it from spreading:
-
Quarantine: Immediately isolate the suspected culture and any shared reagents.
-
Test: Perform the appropriate tests to identify the contaminant (STR profiling for cross-contamination, PCR for mycoplasma).
-
Discard: If contamination is confirmed, the safest and most recommended course of action is to discard the contaminated culture and any related stocks.
-
Review: Thoroughly review your aseptic technique and lab procedures to identify the potential source of contamination.[9]
Troubleshooting Guide
Impact of Contamination on TERN-701 Assay Results (Hypothetical Data)
The following table illustrates how different types of contamination could hypothetically affect the results of a TERN-701 anti-proliferative assay in a sensitive Chronic Myeloid Leukemia (CML) cell line.
| Scenario | Cell Line Status | Observed IC50 of TERN-701 | Maximum Inhibition | Growth Rate | Morphology |
| Control | Authenticated, Uncontaminated CML Cell Line | 10 nM | >95% | Normal | Consistent with reference |
| Case 1 | 20% Contamination with Resistant Cell Line | 50 nM | 75% | Increased | Mixed population observed |
| Case 2 | Mycoplasma Contamination | 25 nM (variable) | 80-90% (variable) | Slightly decreased | Unchanged |
| Case 3 | Complete Replacement by Resistant Cell Line | >1000 nM | <10% | Rapidly increased | Uniform, but incorrect |
Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
This protocol outlines the general steps for STR profiling. It is recommended to use a commercial kit and follow the manufacturer's instructions.
Objective: To verify the identity of a human cell line.
Principle: PCR is used to amplify specific short tandem repeat loci in the genome. The resulting DNA fragments are separated by size to create a unique genetic profile.[7]
Materials:
-
Cell sample (e.g., cell pellet, DNA extract)
-
DNA extraction kit
-
Commercial STR profiling kit (e.g., GenePrint® 24 System)
-
PCR thermal cycler
-
Capillary electrophoresis instrument
-
Analysis software
Methodology:
-
DNA Extraction: Isolate genomic DNA from the cell line sample according to the DNA extraction kit's protocol.
-
PCR Amplification: Amplify the STR loci from the extracted DNA using the primers provided in the STR profiling kit.
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a capillary electrophoresis instrument.
-
Data Analysis: Analyze the resulting electropherogram using specialized software to determine the alleles present at each STR locus.
-
Profile Comparison: Compare the generated STR profile to the reference profile of the expected cell line from a reputable cell bank (e.g., ATCC). An 80% or higher match is typically required to confirm identity.
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma DNA in cell culture supernatants.
Objective: To detect the presence of mycoplasma contamination.
Principle: PCR is used to amplify a DNA sequence that is conserved across common mycoplasma species.
Materials:
-
Cell culture supernatant
-
Mycoplasma PCR detection kit
-
DNA polymerase
-
PCR thermal cycler
-
Gel electrophoresis equipment and reagents
-
Positive and negative controls
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a near-confluent culture.
-
DNA Amplification: Set up the PCR reaction according to the kit manufacturer's instructions, including positive and negative controls.
-
Thermal Cycling: Run the PCR program as specified in the kit's protocol.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis.
-
Result Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Cell Culture Contamination | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Cell Line Authentication Resources [promega.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. yeasenbio.com [yeasenbio.com]
Technical Support Center: Overcoming Resistance to TERN-701 in CML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TERN-701 in Chronic Myeloid Leukemia (CML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is TERN-701 and what is its mechanism of action?
A1: TERN-701 is an investigational, oral, allosteric inhibitor of the BCR-ABL1 fusion protein, a key driver of Chronic Myeloid Leukemia (CML).[1] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), TERN-701 binds to the myristoyl pocket of the ABL1 kinase domain.[1] This binding induces a conformational change that locks the kinase in an inactive state, preventing its downstream signaling and inhibiting the proliferation of CML cells.
Q2: Which CML cell lines are sensitive to TERN-701?
A2: Preclinical studies have demonstrated that TERN-701 is potent against various CML cell lines, including those expressing the wild-type BCR-ABL1 protein and some TKI-resistant mutations. Nonclinical data have shown its high antiproliferative potency against native and mutant CML cell lines, including those with the T315I mutation.[1]
Q3: What are the known or predicted mechanisms of resistance to TERN-701?
A3: While specific resistance mechanisms to TERN-701 are still under investigation, resistance to allosteric BCR-ABL1 inhibitors that target the myristoyl pocket, such as asciminib, can occur through two main mechanisms:
-
BCR-ABL1-dependent resistance: This typically involves mutations within or near the myristoyl binding pocket that prevent the drug from binding effectively.[2][3] Known mutations conferring resistance to the similar allosteric inhibitor asciminib include A337V, C464W, P465S, V468F, and I502L.[2][4] It is plausible that similar mutations could confer resistance to TERN-701.
-
BCR-ABL1-independent resistance: These mechanisms can include the activation of alternative survival pathways that bypass the need for BCR-ABL1 signaling or the overexpression of drug efflux pumps (like ABCG2 and P-glycoprotein) that reduce the intracellular concentration of the inhibitor.[5]
Q4: Is there a potential to overcome TERN-701 resistance?
A4: Yes, preclinical data suggests that combination therapy may be an effective strategy. TERN-701 has shown synergistic effects when combined with ATP-competitive TKIs.[6] This is because mutations conferring resistance to allosteric inhibitors in the myristoyl pocket often do not confer resistance to ATP-competitive inhibitors, and vice-versa.[2][4]
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments with TERN-701.
Issue 1: Higher than expected IC50 value for TERN-701 in a sensitive CML cell line.
| Possible Cause | Suggested Action |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Drug Stability and Storage | Confirm that the TERN-701 stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Conditions | Optimize cell seeding density and incubation time for the cell viability assay. Ensure accurate serial dilutions of TERN-701. |
| Reagent Quality | Verify the quality and expiration date of all assay reagents (e.g., MTT, CellTiter-Glo®). |
Issue 2: Development of TERN-701 resistance in a long-term culture.
| Possible Cause | Suggested Action |
| Emergence of Resistant Clones | This is an expected outcome of long-term drug exposure. To confirm resistance, perform a dose-response curve and compare the IC50 value to the parental cell line. |
| BCR-ABL1 Kinase Domain Mutations | Sequence the BCR-ABL1 kinase domain, paying close attention to the myristoyl pocket region, to identify potential resistance mutations. |
| BCR-ABL1-Independent Mechanisms | Investigate the activation of alternative signaling pathways (e.g., PI3K/AKT, MAPK) via Western blot. Assess the expression of drug efflux pumps like ABCG2 and P-glycoprotein. |
Issue 3: Inconsistent results in a BCR-ABL1 kinase activity assay.
| Possible Cause | Suggested Action |
| Substrate Concentration | Ensure the concentration of the peptide substrate is not limiting. Titrate the substrate to determine the optimal concentration for your assay. |
| ATP Concentration | For in vitro kinase assays, ensure the ATP concentration is appropriate. Since TERN-701 is an allosteric inhibitor, its activity should be independent of ATP concentration. |
| Enzyme Activity | Confirm the activity of the recombinant BCR-ABL1 enzyme or the quality of the cell lysate. |
| Antibody Specificity (for ELISA-based assays) | Validate the specificity of the anti-phosphotyrosine antibody used for detection. |
Data Presentation
Table 1: In Vitro Potency of TERN-701 against CML Cell Lines
| Cell Line | BCR-ABL1 Status | TERN-701 IC50 (nM) |
| KCL22-s | Wild-type | 2.28 |
| K562 | Wild-type | 5.25 |
| Ba/F3-T315I | T315I mutation | 15.60 |
Data summarized from preclinical poster presentation.
Table 2: Predicted TERN-701 Resistance Mutations in the ABL1 Myristoyl Pocket
| Mutation | Predicted Effect on TERN-701 Binding |
| A337V | May sterically hinder inhibitor binding. |
| C464W | The bulky tryptophan residue may block access to the binding pocket.[3] |
| P465S | May alter the conformation of the binding pocket. |
| V468F | May introduce steric clashes with the inhibitor. |
| I502L | May disrupt hydrophobic interactions crucial for binding. |
These are predicted resistance mutations based on studies with the similar allosteric inhibitor asciminib. Experimental validation with TERN-701 is required.[2][4]
Experimental Protocols
Protocol 1: Generation of TERN-701 Resistant CML Cell Lines
-
Initial Culture: Culture a sensitive CML cell line (e.g., K562) in appropriate culture medium.
-
Initial TERN-701 Exposure: Treat the cells with TERN-701 at a concentration close to the IC50 value.
-
Gradual Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of TERN-701 in the culture medium (e.g., 1.5 to 2-fold increments).
-
Monitoring: Regularly monitor cell viability and proliferation.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate consistently in a high concentration of TERN-701 (e.g., 10-20 times the initial IC50).
-
Characterization: Characterize the resistant cell line by determining its IC50 value, sequencing the BCR-ABL1 kinase domain, and analyzing for BCR-ABL1-independent resistance mechanisms.
Protocol 2: ATP-Based Cell Viability Assay
-
Cell Seeding: Seed CML cells (e.g., 5,000-10,000 cells/well) in a 96-well white, clear-bottom plate in 100 µL of culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of TERN-701 and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
ATP Detection: Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for pCrkl (a BCR-ABL1 Substrate)
-
Cell Treatment and Lysis: Treat sensitive and resistant CML cells with TERN-701 for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated Crkl (pY207) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Crkl or a loading control (e.g., GAPDH) to normalize the results.
Visualizations
Caption: TERN-701 action and potential resistance pathways.
Caption: Workflow for generating and characterizing TERN-701 resistant cells.
Caption: Troubleshooting logic for unexpected TERN-701 IC50 values.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to | MDPI [mdpi.com]
- 5. Mechanisms of resistance to the allosteric BCR::ABL1 inhibitor asciminib [jstage.jst.go.jp]
- 6. STAMP inhibitors and their future in CML therapy: a critical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Refining PG-701 treatment protocols for primary patient samples
Welcome to the technical support center for PG-701. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining this compound treatment protocols for primary patient samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new primary patient sample?
A1: For a novel compound like this compound with unknown efficacy and toxicity in a specific primary cell type, it is advisable to start with a broad range of concentrations. A typical starting point is a 10-fold serial dilution series, for example, from 100 µM down to 1 nM.[1] This initial screen will help identify a narrower, effective concentration range for further optimization in subsequent experiments.
Q2: How can I determine if the observed cellular effect is specific to this compound's intended target?
A2: To ascertain the specificity of this compound's effect, several control experiments are recommended. These include using a negative control (an inactive analog of the compound, if available), performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR) to see if it mimics the drug's effect, and conducting rescue experiments where the target is re-expressed.[1]
Q3: What are the common causes of inconsistent results between experiments when using primary patient samples?
A3: Inconsistencies in primary cell culture experiments can arise from several factors. Key among these are batch-to-batch variability of the primary cells, the passage number (older cells may respond differently), and variations in cell seeding density.[1] Maintaining consistent and well-documented cell culture practices is crucial for reproducibility.
Q4: How long should I expose primary cells to this compound in my viability assays?
A4: Ideally, the duration of drug treatment should allow for at least one to two cell divisions.[2] For slowly growing cells, such as some primary tumor cells, this may require a longer incubation period. It is important to establish a baseline growth rate for your specific primary cells to determine the optimal treatment duration.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the treatment of primary patient samples with this compound.
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at All Concentrations | The compound may be cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the maximum non-toxic concentration. Start the next experiment with a concentration range well below this toxic threshold.[1] |
| No Observable Effect at Any Concentration | The compound may be inactive in the chosen cell type, or the concentration range may be too low. | Verify the compound's activity in a positive control cell line, if available. Consider testing a wider and higher concentration range. Also, confirm the stability of this compound in your culture medium over the experiment's duration.[1] |
| Precipitation of this compound in Culture Medium | The compound's solubility in the culture medium may be poor. | Check the solubility data for this compound. Consider using a different solvent (ensure the final solvent concentration is non-toxic to the cells) or preparing a more dilute stock solution. Pre-warming the medium before adding the compound can also help.[1] |
| High Variability Between Replicates | This can be due to uneven cell seeding, edge effects in multi-well plates, or pipetting errors. | Ensure a single-cell suspension before seeding and use a consistent seeding pattern. Avoid using the outer wells of multi-well plates, as they are more prone to evaporation.[1][3] |
| Low Cell Viability After Thawing | Primary cells are fragile and sensitive to the cryopreservation and thawing process. | Thaw cells quickly in a 37°C water bath.[4] Add pre-warmed medium drop-wise to avoid osmotic shock.[5] Do not centrifuge sensitive primary cells like neurons after thawing.[4][5] Plate cells directly and allow them to attach for 24 hours before any treatment.[4] |
| Microbial Contamination | Poor aseptic technique, contaminated reagents, or contaminated tissue specimen. | If contamination is suspected, immediately discard the culture and any shared reagents.[6] Review and reinforce aseptic techniques with all lab personnel.[6] Regularly test for mycoplasma, as it is not visible by standard microscopy. |
| Cells Not Adhering to Culture Vessel | Over-trypsinization, lack of attachment factors in the medium, or mycoplasma contamination. | Use a lower concentration of trypsin or a shorter incubation time.[7] Ensure the culture medium contains the necessary attachment factors, or pre-coat the culture vessels with an appropriate matrix.[5] |
Experimental Protocols
Protocol 1: Thawing and Culturing Primary Patient-Derived Cells
-
Prepare the culture vessel by coating it with an appropriate matrix if required for your cell type.
-
Warm the complete growth medium to 37°C in a water bath.
-
Remove the cryovial of primary cells from liquid nitrogen storage.
-
Quickly thaw the vial by partially immersing it in the 37°C water bath until a small ice crystal remains.[4]
-
Wipe the vial with 70% ethanol before opening it in a sterile cell culture hood.
-
Gently transfer the cell suspension into a sterile conical tube.
-
Slowly add 5-10 mL of pre-warmed complete growth medium to the cell suspension in a drop-wise manner to minimize osmotic shock.[5]
-
For robust cell types, you may centrifuge the cells at a low speed (e.g., 100-200 x g) for 5 minutes to pellet them and remove the cryopreservative-containing medium. For sensitive cells, skip this step.[5]
-
Resuspend the cell pellet (if centrifuged) or the diluted cell suspension in an appropriate volume of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to the prepared culture vessel.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Allow the cells to attach and recover for at least 24 hours before starting any experimental treatment.
Protocol 2: Dose-Response Assay for this compound
-
Seed the primary cells in a 96-well plate at their predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare a 2X serial dilution of this compound in the complete culture medium. A typical starting range is from 200 µM to 2 nM.[1]
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control for cell death.
-
Carefully remove the old medium from the cells and add the 2X this compound dilutions and controls to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 48-72 hours), which should be sufficient for at least one cell doubling.[2]
-
At the end of the incubation period, perform a cell viability assay (e.g., MTS, resazurin, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Primary Patient Samples
| Patient Sample ID | Cancer Type | This compound IC50 (µM) |
| P001 | Non-Small Cell Lung Cancer | 1.2 |
| P002 | Breast Cancer (ER+) | 5.8 |
| P003 | Glioblastoma | 0.75 |
| P004 | Pancreatic Cancer | 12.3 |
Visualizations
Caption: Hypothetical signaling pathway for this compound as an mTOR inhibitor.
Caption: Experimental workflow for this compound treatment of primary samples.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Primary Cell Culture Basics [sigmaaldrich.com]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. adl.usm.my [adl.usm.my]
Validation & Comparative
A Comparative Guide to PG-701 (TERN-701) and Asciminib in Chronic Myeloid Leukemia (CML) Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two promising allosteric inhibitors of the BCR-ABL protein, PG-701 (TERN-701) and asciminib, for the treatment of Chronic Myeloid Leukemia (CML). It is designed to assist researchers, scientists, and drug development professionals in understanding the key differences and potential advantages of each compound based on available preclinical and clinical data.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1] The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the central target for CML therapy.[1][2] While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance, and intolerance remain significant clinical challenges.[3]
This compound (TERN-701) and asciminib represent a newer class of BCR-ABL inhibitors that function through an allosteric mechanism. Instead of competing with ATP at the kinase domain's active site, they bind to the myristoyl pocket of the ABL1 kinase domain.[3][4] This induces a conformational change that restores the natural autoinhibitory regulation of the kinase, offering a distinct mechanism of action that can overcome resistance to traditional TKIs.[3][4]
Mechanism of Action
Both TERN-701 and asciminib are classified as STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitors.[3][4] Their allosteric inhibition of the BCR-ABL protein leads to the suppression of downstream signaling pathways that are crucial for the survival and proliferation of CML cells.
BCR-ABL Signaling Pathway and Inhibition by Allosteric Inhibitors
The constitutively active BCR-ABL kinase activates a complex network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis.[1][5] Allosteric inhibitors, by binding to the myristoyl pocket, lock the BCR-ABL protein in an inactive conformation, thereby preventing the initiation of these downstream signals.[3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CARDINAL- A Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of TERN-701 in Participants With Chronic Myeloid Leukemia | Fred Hutchinson Cancer Center [fredhutch.org]
- 4. CARDINAL (TERN701-1012) = TERN-701 in Chronic Phase Chronic Myeloid Leukemia [Australia, France, Germany, Italy, South Korea, Spain, UK, USA] - CML Advocates Network [cmladvocates.net]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TERN-701 and Imatinib in the Treatment of Chronic Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel allosteric BCR-ABL inhibitor TERN-701 (formerly PG-701) against the first-generation tyrosine kinase inhibitor (TKI) imatinib and other TKIs in the management of Chronic Myeloid Leukemia (CML).
This analysis is based on the latest available clinical trial data and aims to offer a clear perspective on the evolving landscape of CML treatment. While imatinib revolutionized CML therapy, the emergence of novel agents like TERN-701 presents the potential for improved outcomes, particularly in heavily pretreated and resistant patient populations.
Efficacy Data: TERN-701 vs. Imatinib
The following tables summarize the key efficacy data from clinical trials of TERN-701 and imatinib. It is crucial to note that the data for TERN-701 is from an early-phase trial, while the data for imatinib is from a long-term, landmark study. Direct comparisons should be made with this in mind.
| Table 1: Efficacy of TERN-701 in Previously Treated CML Patients (CARDINAL Phase 1 Trial) | |
| Endpoint | Result |
| Major Molecular Response (MMR) Rate (by 24 weeks, all efficacy evaluable patients) | 64%[1][2][3] |
| MMR Rate (by 24 weeks, at doses ≥320mg) | 75%[1][2][3][4] |
| Deep Molecular Response (DMR) Rate (by 24 weeks, at doses ≥320mg) | 36%[2][4] |
| Overall MMR Rate (efficacy evaluable patients) | 74%[3] |
| MMR Rate in patients with prior asciminib treatment | 60%[3] |
| Patients Remaining on Treatment (at data cutoff) | 87%[3] |
| Table 2: Efficacy of Imatinib in Newly Diagnosed CML Patients (IRIS Trial - Long-Term Follow-up) | |
| Endpoint | Result |
| Complete Cytogenetic Response (CCyR) Rate (by 18 months) | 85.2%[5] |
| Major Molecular Response (MMR) Rate (cumulative at 3 years) | 63%[5] |
| Estimated 10-Year Overall Survival Rate | 83.3%[6] |
| Progression to Accelerated Phase or Blast Crisis | 6.9%[6] |
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference in the mechanism of action between TERN-701 and imatinib underpins their distinct efficacy and resistance profiles. Imatinib is an ATP-competitive inhibitor, binding to the ATP-binding site of the BCR-ABL kinase domain.[7][8][9] This prevents the transfer of phosphate from ATP to tyrosine residues on its substrates, thereby blocking downstream signaling pathways that drive cell proliferation.[8][9]
In contrast, TERN-701 is a highly selective, oral, allosteric BCR-ABL inhibitor.[10][11][12] It binds to a different site on the BCR-ABL protein, inducing a conformational change that locks the kinase in an inactive state.[10] This allosteric inhibition is a novel approach that can be effective against mutations that confer resistance to ATP-competitive inhibitors.
Experimental Protocols
CARDINAL Phase 1 Trial (TERN-701):
The CARDINAL trial is an ongoing Phase 1 study evaluating the safety and efficacy of TERN-701 in patients with previously treated CML.[10] As of the data cutoff on September 13, 2025, 63 patients were enrolled.[1] The study includes dose escalation and dose expansion cohorts.[1] Patients were heavily pretreated, with a median of three prior tyrosine kinase inhibitors.[3] The primary endpoints are safety and determining the recommended Phase 2 dose.[10] Efficacy endpoints include Major Molecular Response (MMR), defined as a ≥3-log reduction in BCR-ABL1 transcript levels from a standardized baseline, and Deep Molecular Response (DMR).
IRIS Trial (Imatinib):
The International Randomized Study of Interferon and STI571 (IRIS) was a landmark, large-scale, open-label, randomized Phase 3 clinical trial that compared the efficacy of imatinib with interferon-alfa plus cytarabine in patients with newly diagnosed chronic-phase CML. The primary efficacy endpoint was the rate of major cytogenetic response at 18 months. Secondary endpoints included complete hematologic response, complete cytogenetic response, time to progression to accelerated phase or blast crisis, and overall survival.
Concluding Remarks
TERN-701 has demonstrated promising efficacy in a heavily pretreated CML patient population, including those who have failed prior TKI therapies.[1][2][3] The high MMR rates observed in the CARDINAL trial suggest that TERN-701 could offer a significant clinical benefit.[1][2][3] Its allosteric mechanism of action provides a potential advantage in overcoming resistance to existing TKIs.
Imatinib remains a cornerstone of first-line CML treatment, with a well-established long-term efficacy and safety profile.[5][6] The decision to use a particular TKI will depend on various factors, including the stage of the disease, prior treatment history, mutational status, and patient comorbidities.
Further investigation, including head-to-head comparative trials, will be necessary to fully elucidate the relative efficacy and safety of TERN-701 compared to imatinib and other TKIs. The ongoing development of novel agents like TERN-701 continues to advance the therapeutic landscape for CML, offering hope for improved outcomes for all patients.
References
- 1. Terns Pharmaceuticals Reports Promising Efficacy and Safety Data for TERN-701 in Chronic Myeloid Leukemia at ASH Annual Meeting [quiverquant.com]
- 2. seekingalpha.com [seekingalpha.com]
- 3. investing.com [investing.com]
- 4. Terns Pharma reports 80% MMR at higher TERN-701 doses in Phase 1 CML | TERN Stock News [stocktitan.net]
- 5. Real‐world efficacy and safety outcomes of imatinib treatment in patients with chronic myeloid leukemia: An Australian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Imatinib - Wikipedia [en.wikipedia.org]
- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. biopharmadive.com [biopharmadive.com]
- 11. ternspharma.com [ternspharma.com]
- 12. Terns Highlights Additional Positive Phase 1 Clinical Data Supporting TERN-701’s Best-in-Disease Potential in Relapsed/Refractory CML at the 67th ASH Annual Meeting – Company Announcement - FT.com [markets.ft.com]
TERN-701 In Vivo Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-leukemic activity of TERN-701, an investigational allosteric BCR-ABL1 inhibitor, with alternative therapies for Chronic Myeloid Leukemia (CML). The information is based on recent clinical trial data and preclinical studies.
Introduction to TERN-701
TERN-701 is a next-generation, oral, allosteric inhibitor of the BCR-ABL1 fusion oncoprotein, a key driver of Chronic Myeloid Leukemia (CML).[1][2][3] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), TERN-701 targets the myristoyl pocket of the ABL1 kinase domain.[1][3] This novel mechanism of action offers a potential advantage in treating patients who have developed resistance or intolerance to previous TKI therapies.[1] Its primary competitor with a similar mechanism is asciminib (Scemblix), which is already an approved therapy.[4][5]
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition
The BCR-ABL1 oncoprotein possesses a constitutively active tyrosine kinase domain that drives the uncontrolled proliferation of leukemic cells.[6]
-
ATP-Competitive TKIs (e.g., imatinib, dasatinib, nilotinib) function by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate and subsequent activation of downstream signaling pathways.[7][8]
-
Allosteric Inhibitors (e.g., TERN-701, asciminib) bind to a distinct site called the myristoyl pocket.[1][9] This binding induces a conformational change in the protein, locking it in an inactive state.[9] This mechanism is effective even against mutations in the ATP-binding site that confer resistance to traditional TKIs.[6][8]
Caption: Mechanism of BCR-ABL1 Inhibition.
Comparative Efficacy Data
Recent data from the Phase 1 CARDINAL trial has demonstrated promising efficacy for TERN-701 in heavily pretreated CML patients.
Table 1: Efficacy of TERN-701 in the Phase 1 CARDINAL Trial
| Endpoint | All Dose Levels (N=38) | ≥320 mg Dose (N=30) | Patients without Baseline MMR (N=28) |
| Overall MMR Rate at 24 Weeks | 74%[9][10] | 80%[11] | - |
| MMR Achievement Rate at 24 Weeks | - | 75%[10] | 64%[4][9][10] |
| MMR Maintenance (in patients with baseline MMR) | 100%[10] | 100%[11] | - |
| Deep Molecular Response (MR4/MR4.5) | - | 36%[11] | - |
| Cumulative MMR Rate at 3 Months | 50%[12][13] | - | - |
MMR: Major Molecular Response, a 1,000-fold reduction in BCR-ABL1 transcripts.
Table 2: Cross-Trial Comparison of Major Molecular Response (MMR) Rates
| Compound | Trial Population | MMR Achievement Rate at 24 Weeks / 6 Months |
| TERN-701 | Heavily Pretreated CML | 64%[5][9][10] |
| Asciminib (Scemblix) | Similar Heavily Pretreated CML | 25%[5][9] |
| ELVN-001 | Heavily Pretreated CML | 32%[5] |
Note: These comparisons are based on data from separate trials and not from head-to-head studies. Differences in study design and patient populations should be considered when interpreting these results.[14]
Safety and Tolerability Profile
TERN-701 has demonstrated a favorable safety profile in the CARDINAL trial.
Table 3: Safety Summary of TERN-701 in the CARDINAL Trial (N=63)
| Adverse Event (AE) Category | Incidence |
| Any Grade Treatment-Emergent AEs (TEAEs) | 81%[11] |
| Grade 3 or Higher TEAEs | 32%[9][11] |
| Dose-Limiting Toxicities (DLTs) | None observed up to 500 mg daily[10][12] |
| Treatment Discontinuation due to AEs | 1 patient[9][11] |
| Most Common Non-Hematologic AEs (Grade 1/2) | Diarrhea (21%), Headache (19%), Nausea (19%)[10] |
| Notable Side Effects (Not Observed) | No signs of high blood pressure or pancreatitis, which are associated with some other CML drugs.[9] |
Experimental Protocols: The CARDINAL Trial
The primary source of in vivo data for TERN-701 is the ongoing Phase 1 CARDINAL study (NCT06163430).[1][11][15]
-
Study Design: An open-label, global, multi-center, two-part study.[1][2]
-
Part 1 (Dose Escalation): Enrolled 24-36 patients to determine the safety, tolerability, and recommended Phase 2 dose (RP2D).[1] Doses ranged from 160 mg to 500 mg once daily.[2][13]
-
Part 2 (Dose Expansion): Randomizes approximately 40 patients to one of two selected dose levels (320 mg and 500 mg daily) to further evaluate efficacy and safety.[10]
-
-
Patient Population: Adults (≥18 years) with a confirmed diagnosis of BCR-ABL1-positive CML in the chronic phase.[1] Patients must have experienced treatment failure or intolerance to at least one second-generation TKI. The study enrolled a heavily pretreated population, with a median of three to four prior TKIs.[2][10]
-
Treatment Regimen: TERN-701 administered orally once daily in continuous 28-day cycles.[1]
-
Primary Endpoints:
-
Secondary Endpoints: Safety, tolerability, and pharmacokinetics.[1]
Caption: CARDINAL Phase 1 Trial Workflow.
Conclusion
Based on the available Phase 1 data, TERN-701 demonstrates substantial anti-leukemic activity in a heavily pretreated CML patient population, many of whom have failed multiple prior lines of therapy, including other allosteric inhibitors.[4][10] The high rates of major molecular response appear to compare favorably to existing and other investigational agents in similar patient populations, although direct head-to-head trial data is not yet available.[9] The safety profile of TERN-701 appears manageable, with no dose-limiting toxicities observed and a low rate of treatment discontinuation due to adverse events.[10] The ongoing dose expansion phase of the CARDINAL trial will provide more robust data on the efficacy and safety of TERN-701, further clarifying its potential role in the evolving treatment landscape for Chronic Myeloid Leukemia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Terns Pharma Reports Positive Phase 1 CARDINAL Trial Data for TERN-701 in Chronic Myeloid Leukemia [synapse.patsnap.com]
- 3. Terns Pharmaceuticals Selected for Oral Presentation at European Hematology Association Congress For Preclinical Data on Novel Allosteric BCR-ABL Inhibitor TERN-701 — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 4. Terns Climbs 10% As ‘Unprecedented’ Leukemia Data Beats Novartis’ Scemblix - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. trial.medpath.com [trial.medpath.com]
- 10. investing.com [investing.com]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. ir.ternspharma.com [ir.ternspharma.com]
- 15. mskcc.org [mskcc.org]
TERN-701: A Novel Allosteric Inhibitor Targeting the T315I "Gatekeeper" Mutation in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the management of Chronic Myeloid Leukemia (CML), conferring resistance to most approved tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of TERN-701, a novel, potent, and selective allosteric BCR-ABL inhibitor, against established treatments for T315I-mutant CML, namely ponatinib and asciminib.
Executive Summary
TERN-701 is an investigational, orally bioavailable allosteric inhibitor that targets the myristoyl pocket of the ABL kinase, a distinct binding site from the ATP-binding pocket targeted by traditional TKIs. This mechanism allows TERN-701 to be active against BCR-ABL mutations that confer resistance to ATP-competitive inhibitors, including the formidable T315I mutation. Preclinical data suggests TERN-701 possesses greater potency against various BCR-ABL mutants compared to asciminib.[1][2] Early clinical data from the Phase 1 CARDINAL study demonstrates promising efficacy and a favorable safety profile in heavily pretreated CML patients, including those with the T315I mutation.[3][4][5][6][7][8]
Comparative Efficacy Against T315I Mutant BCR-ABL
Direct head-to-head clinical trial data comparing TERN-701 with ponatinib and asciminib is not yet available. However, preclinical data provides valuable insights into their relative potencies.
| Inhibitor | Mechanism of Action | Target | IC50 / GI50 (T315I Mutant) | Source |
| TERN-701 | Allosteric Inhibitor | Myristoyl Pocket | Data not publicly available in detail, but preclinical studies suggest greater potency than asciminib against several resistance mutations.[1][2] | Terns Pharmaceuticals Presentations |
| Ponatinib | ATP-Competitive Inhibitor | ATP-Binding Site | ~2-4 nM (Kinase Assay)[3] 11 nM (Cell Proliferation Assay)[9] | Published Research |
| Asciminib | Allosteric Inhibitor | Myristoyl Pocket | 527 nM (Cell Proliferation Assay - GI50)[10] | Journal of Medicinal Chemistry |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a drug's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Data is sourced from different studies and should be interpreted with caution.
Clinical Landscape: The CARDINAL Study
The Phase 1 CARDINAL trial is a multicenter, open-label study evaluating the safety, tolerability, pharmacokinetics, and efficacy of TERN-701 in patients with previously treated chronic phase CML, including those with the T315I mutation.[11][12]
Key Findings from the CARDINAL Study (as of December 2025):
-
High Response Rates: In a heavily pretreated patient population, TERN-701 demonstrated a high rate of major molecular response (MMR).[3][10][13]
-
Activity in T315I Patients: While patients with the T315I mutation were not included in the primary efficacy-evaluable set for MMR calculation in initial cohorts, encouraging early activity has been observed.[5] A specific cohort for patients with resistance mutations, including T315I, is being enrolled at a higher dose (500mg) to better assess efficacy.[5]
-
Favorable Safety Profile: TERN-701 has been generally well-tolerated, with no dose-limiting toxicities observed up to the 500mg dose.[14] The majority of treatment-emergent adverse events were low-grade.[10][15]
Mechanism of Action: A Visual Guide
The following diagram illustrates the BCR-ABL signaling pathway and the distinct mechanisms of action of ATP-competitive and allosteric inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ir.ternspharma.com [ir.ternspharma.com]
- 3. ashpublications.org [ashpublications.org]
- 4. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 5. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. Terns Highlights Additional Positive Phase 1 Clinical Data Supporting TERN-701’s Best-in-Disease Potential in Relapsed/Refractory CML at the 67th ASH Annual Meeting — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Terns Pharmaceuticals, Inc. (TERN) Discusses Efficacy and Safety Data Update for TERN-701 in Chronic Myeloid Leukemia Transcript | Seeking Alpha [seekingalpha.com]
- 14. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
TERN-701: A New Frontier in CML Treatment - A Comparative Guide on Monotherapy Performance and Synergistic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of TERN-701, a novel allosteric BCR-ABL1 inhibitor, and its performance in the context of Chronic Myeloid Leukemia (CML) treatment. While clinical data on the synergistic effects of TERN-701 in combination with other CML drugs are not yet publicly available, this document will objectively compare its monotherapy performance against existing treatments, supported by the latest experimental data. Furthermore, we will explore the theoretical underpinnings for its potential synergistic use in future therapeutic strategies.
Executive Summary
TERN-701 is a highly selective, oral, allosteric inhibitor of the BCR-ABL1 protein, the key driver of CML. It targets the myristoyl pocket of the ABL1 kinase domain, a distinct mechanism from traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[1][2] Preclinical and early clinical data from the Phase 1 CARDINAL trial suggest that TERN-701 has the potential to be a best-in-class therapy for CML, demonstrating significant efficacy in heavily pre-treated patients, including those who have developed resistance to multiple lines of TKI therapy.[3][4]
TERN-701: Mechanism of Action
Unlike first and second-generation TKIs that bind to the ATP-binding site of the ABL1 kinase domain, TERN-701 is an allosteric inhibitor that binds to the myristoyl pocket.[1][2] This distinct binding mechanism induces a conformational change in the protein, locking it in an inactive state. This approach offers the potential for greater selectivity and a more favorable side-effect profile compared to ATP-competitive TKIs.[5]
References
- 1. Terns Pharmaceuticals Announces Positive Early Data from Phase 1 CARDINAL Trial of TERN-701 for Chronic Myeloid Leukemia — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 2. TERN-701's Path to Becoming a Best-in-Class CML Therapy: Evaluating Clinical, Strategic, and Market Potential [ainvest.com]
- 3. Terns Highlights Additional Positive Phase 1 Clinical Data Supporting TERN-701’s Best-in-Disease Potential in Relapsed/Refractory CML at the 67th ASH Annual Meeting | Markets Insider [markets.businessinsider.com]
- 4. ir.ternspharma.com [ir.ternspharma.com]
- 5. seekingalpha.com [seekingalpha.com]
A Comparative Analysis of TERN-701 and Ponatinib in the Treatment of Chronic Myeloid Leukemia
A Note on the Investigational Compound "PG-701": Initial searches for a compound designated "this compound" in the context of cancer therapy or kinase inhibition did not yield any relevant publicly available information. It is possible that this is a confidential internal designation or a typographical error. However, recent developments in the treatment of Chronic Myeloid Leukemia (CML) have highlighted TERN-701, an investigational allosteric BCR-ABL inhibitor with a distinct mechanism of action from the established multi-kinase inhibitor, ponatinib. Given the shared therapeutic target, this guide will provide a comparative analysis of TERN-701 and ponatinib to inform researchers, scientists, and drug development professionals.
This comprehensive guide presents a detailed comparison of the investigational allosteric BCR-ABL inhibitor TERN-701 and the approved multi-targeted tyrosine kinase inhibitor (TKI) ponatinib. The analysis focuses on their distinct mechanisms of action, target profiles, preclinical potency, and clinical efficacy and safety data, providing valuable insights for the drug development community.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between TERN-701 and ponatinib lies in their interaction with the oncoprotein BCR-ABL1, the driver of CML.
Ponatinib is an ATP-competitive inhibitor. It binds to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that leads to leukemic cell proliferation.[1][2] Its design allows it to overcome the common T315I "gatekeeper" mutation, which confers resistance to many other TKIs by sterically hindering their access to the ATP-binding pocket.[1]
TERN-701 , in contrast, is an allosteric inhibitor. It binds to the myristoyl pocket of the ABL kinase domain, a site distinct from the ATP-binding site.[3] This binding induces a conformational change in the protein that locks it in an inactive state, preventing its catalytic activity.[3] This mechanism is highly selective for BCR-ABL1, as the myristoyl pocket is often occupied in other, normally functioning ABL kinases.
Target Profile and Preclinical Potency
The differing mechanisms of action translate to distinct target profiles and preclinical activity.
| Parameter | TERN-701 | Ponatinib |
| Primary Target | BCR-ABL1 (Myristoyl Pocket) | BCR-ABL1 (ATP-Binding Site) |
| BCR-ABL1 IC50 (Biochemical) | 0.4 nM[4] | 0.37 - 2.0 nM[1] |
| Cellular IC50 (KCL22-s) | 2.28 nM[4] | Not explicitly reported |
| Cellular IC50 (K562) | 5.25 nM[4] | Not explicitly reported |
| Cellular IC50 (Ba/F3-T315I) | 15.60 nM[4] | IC50 of 56 nM in 100% BCR-ABL1T315I positive HL60 cells[5] |
| Selectivity | Highly selective for BCR-ABL1; minimal activity against a panel of 375 kinases[4] | Pan-kinase inhibitor; potent activity against VEGFR, FGFR, PDGFR, SRC family kinases, and others[6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General Overview)
A common method to determine the IC50 of a kinase inhibitor is a radiometric filter-binding assay.
Clinical Efficacy in Chronic Myeloid Leukemia
Both TERN-701 and ponatinib have demonstrated significant efficacy in heavily pre-treated CML patients. However, it is crucial to note that the following data are from separate, non-head-to-head clinical trials.
| Clinical Trial | TERN-701 (CARDINAL Phase 1) | Ponatinib (PACE Phase 2) | Ponatinib (OPTIC Phase 2) |
| Patient Population | Previously treated CML, including patients with prior ponatinib and/or asciminib treatment[3] | CML or Ph+ ALL resistant/intolerant to dasatinib or nilotinib, or with T315I mutation[5] | CP-CML resistant to ≥2 TKIs or with T315I mutation[4] |
| Major Molecular Response (MMR) Rate | 74% overall by 24 weeks in efficacy-evaluable patients | 40% in CP-CML patients[5] | 44.1% at 12 months (45mg starting dose) |
| Deep Molecular Response (DMR) Rate (MR4 or MR4.5) | 36% by 24 weeks (at doses ≥320mg)[7] | 24% (MR4.5) in CP-CML patients[5] | Not a primary endpoint |
MMR is defined as a ≥3-log reduction in BCR-ABL1 transcript levels from baseline. DMR represents a deeper level of response.
Safety and Tolerability
The safety profiles of TERN-701 and ponatinib appear to differ significantly, likely due to their distinct target selectivity.
| Adverse Events | TERN-701 (CARDINAL Phase 1) | Ponatinib (PACE & OPTIC Trials) |
| Common Adverse Events (any grade) | Diarrhea, headache, nausea (all Grade 1 or 2) | Rash, abdominal pain, thrombocytopenia, headache, dry skin, constipation[5] |
| Grade ≥3 Adverse Events | Low rates of cytopenia (<10% Grade 3 thrombocytopenia and neutropenia) | Thrombocytopenia, neutropenia, pancreatitis[5][8] |
| Serious Adverse Events of Special Interest | No dose-limiting toxicities observed; no clinical pancreatitis or symptomatic lipase elevations | Arterial Occlusive Events (AOEs) , including cardiovascular, cerebrovascular, and peripheral vascular events, are a significant risk.[4][5] Venous thromboembolic events also reported. |
The response-based dose reduction strategy evaluated in the OPTIC trial for ponatinib was designed to mitigate the risk of AOEs while maintaining efficacy.[4]
Summary and Future Perspectives
TERN-701 and ponatinib represent two distinct approaches to targeting the BCR-ABL1 oncoprotein in CML.
Ponatinib is a potent, pan-BCR-ABL inhibitor with proven efficacy in heavily pre-treated and T315I-mutated CML.[4][5] However, its broad kinase inhibition profile contributes to a significant risk of serious vascular adverse events, necessitating careful patient selection and management.[4][5]
TERN-701 , with its highly selective, allosteric mechanism of action, has shown impressive efficacy in early clinical trials, including in patients who have failed prior TKI therapy, including ponatinib. Its favorable safety profile to date, particularly the absence of significant vascular events, suggests it could be a promising new therapeutic option for CML patients.
Further clinical development, including pivotal trials, will be necessary to fully elucidate the comparative efficacy and safety of TERN-701 and to establish its role in the evolving treatment landscape for Chronic Myeloid Leukemia. The distinct mechanisms of action and safety profiles of these two agents may ultimately allow for more personalized treatment strategies for patients with this disease.
References
- 1. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ir.ternspharma.com [ir.ternspharma.com]
- 8. targetedonc.com [targetedonc.com]
TERN-701: A Favorable Preclinical Safety Profile for a Novel Allosteric BCR-ABL Inhibitor in Chronic Myeloid Leukemia
A comparative analysis of the preclinical safety and efficacy of TERN-701 against the first-in-class allosteric inhibitor, asciminib, reveals a promising new therapeutic candidate for chronic myeloid leukemia (CML). Preclinical data suggest TERN-701 possesses a potent anti-leukemic activity, a high degree of selectivity, and a favorable safety profile with no dose-limiting toxicities observed in early clinical evaluation.[1][2]
This guide provides a comprehensive comparison of the preclinical safety and efficacy profiles of TERN-701 and asciminib, two allosteric inhibitors of the BCR-ABL1 kinase, the primary driver of CML. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of TERN-701 as a potential therapeutic agent.
Mechanism of Action: A Shared Allosteric Approach
Both TERN-701 and asciminib employ a novel mechanism of action by binding to the myristoyl pocket of the ABL1 kinase domain of the BCR-ABL1 oncoprotein.[3][4] This allosteric inhibition induces a conformational change that locks the kinase in an inactive state, differing from traditional tyrosine kinase inhibitors (TKIs) that compete with ATP at the active site. This distinct mechanism is anticipated to overcome resistance mutations that affect the ATP-binding pocket and potentially offer a better safety profile due to higher target specificity.[4]
Comparative Preclinical Efficacy
Preclinical studies have demonstrated the potent and selective inhibitory activity of TERN-701 against CML cells, including those harboring the T315I mutation, which confers resistance to many ATP-competitive TKIs.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| TERN-701 | Anti-proliferation | KCL22-s | 2.28 | |
| Anti-proliferation | K562 | 5.25 | ||
| Anti-proliferation | Ba/F3-T315I | 15.60 | ||
| Asciminib | Biochemical (tyrosine phosphorylation) | ABL164-515 construct | 0.5 - 2.6 | [3] |
Table 1: In Vitro Potency of TERN-701 and Asciminib against CML Cell Lines.
In vivo studies using xenograft models of CML have further substantiated the anti-leukemic efficacy of TERN-701. In both K562 and Ba/F3-T315I xenograft models, TERN-701 demonstrated effective tumor growth inhibition. While direct head-to-head preclinical studies with asciminib are not extensively published, available data suggests TERN-701 has a comparable or potentially superior potency against certain BCR-ABL variants.[5][6]
Preclinical Safety and Tolerability
A key differentiator for novel cancer therapeutics is their safety profile. While specific preclinical toxicology data such as LD50 and NOAEL values for TERN-701 are not publicly available, early clinical data from the Phase 1 CARDINAL study provide strong indications of its favorable safety. In this study, TERN-701 was well-tolerated with no dose-limiting toxicities (DLTs) observed at doses up to 400 mg daily.[1] Furthermore, there were no treatment-related serious adverse events or Grade 3 or higher adverse events reported in the early cohorts.[1]
Asciminib has also demonstrated a favorable safety profile in clinical trials, leading to its regulatory approval.[4] However, some adverse events, including pancreatitis, have been noted.[4] Encouragingly, early clinical data for TERN-701 have not indicated signals of pancreatic toxicity or clinically significant changes in blood pressure.[7]
Experimental Protocols
The following are generalized protocols representative of the methodologies used in the preclinical evaluation of BCR-ABL inhibitors. Specific parameters for the studies cited may have varied.
BCR-ABL Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the BCR-ABL kinase.
-
Reagents and Materials: Recombinant BCR-ABL kinase, substrate peptide (e.g., Abltide), ATP, kinase buffer, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted and incubated with the recombinant BCR-ABL kinase in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or radioactivity.[8][9]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials: CML cell lines (e.g., K562, KCL22), cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.[10][11][12][13]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[14]
-
CML Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human cells.[15][16][17]
-
Procedure:
-
Human CML cells (e.g., K562) are injected subcutaneously or intravenously into the mice.
-
Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group according to a defined dosing schedule and route of administration. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed. Animal body weight and general health are monitored throughout the study as indicators of toxicity.[18]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BCR-ABL signaling pathway and a typical experimental workflow for preclinical evaluation.
Conclusion
TERN-701 is a promising next-generation allosteric BCR-ABL inhibitor with a compelling preclinical profile. Its potent anti-leukemic activity against both wild-type and mutated CML cells, combined with an encouraging safety profile observed in early clinical studies, positions it as a strong candidate for further development. For researchers and clinicians in the field of CML, TERN-701 represents a potential advancement in targeted therapy, offering the prospect of improved efficacy and safety for patients. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Terns Pharmaceuticals Announces Positive Preclinical Data for TERN-701 in Chronic Myeloid Leukemia at EHA25 Congress [quiverquant.com]
- 3. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Terns Pharmaceuticals Announces Positive Preclinical Data for TERN-701 in Chronic Myeloid Leukemia at EHA25 Congress | Nasdaq [nasdaq.com]
- 6. ir.ternspharma.com [ir.ternspharma.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TERN-701: A Comparative Guide to Next-Generation BCR-ABL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel allosteric BCR-ABL inhibitor, TERN-701, against established next-generation ATP-competitive tyrosine kinase inhibitors (TKIs) for the treatment of Chronic Myeloid Leukemia (CML). The emergence of TERN-701 introduces a distinct mechanism of action to the therapeutic landscape, warranting a detailed evaluation of its performance relative to current standards of care. This document synthesizes available preclinical and clinical data to offer a data-centric comparison of inhibitor efficacy, mechanism, and resistance profiles.
A note on the nomenclature: Initial searches for "PG-701" did not yield specific results. However, the similarity in designation and therapeutic target strongly suggests a typographical error for TERN-701, a compound currently in clinical development by Terns Pharmaceuticals. This guide will proceed under the assumption that the intended subject is TERN-701.
Introduction: The Evolving Landscape of BCR-ABL Inhibition
The constitutively active BCR-ABL tyrosine kinase, the product of the Philadelphia chromosome translocation, is the primary driver of CML.[1][2] The development of TKIs targeting the ATP-binding site of the ABL kinase domain has transformed CML into a manageable chronic condition for many patients.[3] However, the development of resistance, frequently through point mutations in the kinase domain, has driven the creation of successive generations of more potent and broadly effective inhibitors.[4]
TERN-701 represents a paradigm shift in this landscape. As an allosteric inhibitor, it binds to the myristoyl pocket of the ABL kinase, a site distinct from the ATP-binding domain targeted by current TKIs.[5][6] This novel mechanism offers the potential to overcome resistance mutations that affect the ATP-binding site and may offer a different safety profile.
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition
Next-generation TKIs such as dasatinib, nilotinib, bosutinib, and ponatinib are ATP-competitive inhibitors. They function by occupying the ATP-binding pocket of the BCR-ABL kinase domain, preventing the phosphorylation of downstream substrates necessary for cancer cell proliferation and survival.[7] Asciminib, another recently approved drug, is also an allosteric inhibitor that binds to the myristoyl pocket.
TERN-701, like asciminib, is an allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase.[5][6] This binding induces a conformational change that restores the natural autoinhibitory regulation of the kinase, effectively locking it in an inactive state.[8] This mechanism is fundamentally different from that of ATP-competitive inhibitors and is effective even against mutations that confer resistance to them, including the gatekeeper T315I mutation.[9] The combination of allosteric and ATP-competitive inhibitors has been shown to be synergistic in preclinical models, suggesting a potential future therapeutic strategy.[10]
Data Presentation: Comparative Efficacy of BCR-ABL Inhibitors
The following tables summarize the in vitro potency and clinical efficacy of TERN-701 and next-generation BCR-ABL inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50, nM) Against Wild-Type and Mutant BCR-ABL
| Mutation | TERN-701 | Dasatinib | Nilotinib | Bosutinib | Ponatinib | Asciminib |
| Wild-Type | Potent (preclinical)[5] | <1-1.8[7][11] | 10-45[7][11] | 1-42[7][11] | 0.37-0.5[7][11] | Potent (preclinical)[9] |
| G250E | N/A | 3 | 118 | 20 | 2.5 | N/A |
| Y253H | N/A | 2 | 263 | 30 | 2.0 | N/A |
| E255K | N/A | 4 | 435 | 110 | 4.9 | N/A |
| T315I | Potent (preclinical)[5] | >600[4] | >1500[4] | >2000[12] | 4.9-20[7][13] | Potent (preclinical)[9] |
| F317L | N/A | 112 | 22 | 24 | 2.2 | N/A |
| F359V | N/A | 2 | 275 | 30 | 2.0 | N/A |
Note: IC50 values are compiled from multiple sources and may vary based on the specific assay conditions.[4][7][11][12][13] Data for TERN-701 against specific mutations are not yet publicly available in this format, though preclinical studies have demonstrated its high potency.[5]
Table 2: Clinical Efficacy in Relapsed/Refractory Chronic Phase CML
| Inhibitor | Clinical Trial | Patient Population | Key Efficacy Endpoint |
| TERN-701 | CARDINAL (Phase 1) | Heavily pretreated (median 3 prior TKIs) | 64% MMR rate by 24 weeks; 75% MMR at doses >320mg.[14] |
| Dasatinib | Multiple | 2nd/3rd line after imatinib failure | ~40-50% CCyR rate.[15] |
| Nilotinib | Multiple | 2nd/3rd line after imatinib failure | ~40-50% CCyR rate.[16] |
| Bosutinib | Multiple | 2nd line after imatinib failure | ~35-45% CCyR rate.[17] |
| Ponatinib | PACE | Heavily pretreated, including T315I | 56% MCyR rate, 46% CCyR rate at 12 months.[18] |
| Asciminib | ASCEMBL | 3rd line vs. Bosutinib | 25.5% MMR rate at 24 weeks (vs. 13.2% for bosutinib).[19] |
MMR: Major Molecular Response; CCyR: Complete Cytogenetic Response; MCyR: Major Cytogenetic Response. Clinical trial data is based on different study populations and designs and should not be compared directly.[14][15][16][17][18][19]
Early Clinical Data on TERN-701 (CARDINAL Trial)
Preliminary data from the Phase 1 CARDINAL trial have shown promising results for TERN-701 in a heavily pre-treated CML patient population.[20]
-
Efficacy: A major molecular response (MMR) rate of 64% was achieved by 24 weeks in all efficacy-evaluable patients.[14] This increased to 75% in patients receiving doses of 320mg or higher.[14]
-
Safety: TERN-701 has been well-tolerated, with no dose-limiting toxicities observed. The most common treatment-emergent adverse events were low-grade and included diarrhea, headache, and nausea.[14]
-
Pharmacokinetics: TERN-701 has shown a favorable pharmacokinetic profile supporting once-daily dosing, with or without food.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
1. In Vitro BCR-ABL Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory activity of a compound on the purified BCR-ABL kinase enzyme.
-
Objective: To determine the IC50 value of an inhibitor against wild-type and mutant BCR-ABL kinase.
-
Materials:
-
Recombinant human BCR-ABL kinase domain (wild-type and mutants).
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).[21]
-
ATP.
-
Tyrosine-containing peptide substrate (e.g., Abltide).
-
Test inhibitors dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Serially dilute the test inhibitor in DMSO and then in kinase buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant BCR-ABL kinase, and the peptide substrate.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and quantify the amount of ADP produced (or phosphorylated substrate) using a suitable detection method and a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of CML cells that endogenously express BCR-ABL.
-
Objective: To determine the cellular potency (IC50) of an inhibitor in a BCR-ABL-dependent cell line.
-
Materials:
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach or stabilize overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations: Signaling Pathways
The BCR-ABL oncoprotein activates multiple downstream signaling pathways that are critical for the malignant phenotype of CML cells.
Conclusion
TERN-701 is a promising novel allosteric BCR-ABL inhibitor with a distinct mechanism of action compared to the established ATP-competitive TKIs. Early clinical data from the CARDINAL trial demonstrate its potential for high efficacy and a favorable safety profile in a heavily pretreated CML population.[20][23] Its allosteric mechanism provides a strong rationale for its use in patients who have developed resistance to ATP-competitive inhibitors, including those with the T315I mutation.
While direct comparative preclinical data for TERN-701 against a full panel of BCR-ABL mutations are not yet publicly available, the preliminary clinical results suggest it may offer a significant therapeutic advantage.[14][19] Further data from ongoing and future clinical trials will be crucial to fully define its position in the CML treatment algorithm. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this new class of BCR-ABL inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Terns Pharmaceuticals Announces Data from Ongoing Phase 1 [globenewswire.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1 [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. investing.com [investing.com]
- 15. ispor.org [ispor.org]
- 16. Matching-adjusted indirect comparison of asciminib versus other treatments in chronic-phase chronic myeloid leukemia after failure of two prior tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Frontiers | Ponatinib vs. asciminib in post–second-generation tyrosine kinase inhibitor therapy for chronic-phase chronic myeloid leukemia: a matching-adjusted indirect comparison [frontiersin.org]
- 19. trial.medpath.com [trial.medpath.com]
- 20. targetedonc.com [targetedonc.com]
- 21. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Leukemia Cell K562-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 23. onclive.com [onclive.com]
Safety Operating Guide
Proper Disposal Procedures for PG-701: A Guide for Laboratory Professionals
Disclaimer: The following guidance is based on information for a chemical product designated "701," described as a clear, water-white combustible liquid with a petroleum odor. It is imperative that researchers, scientists, and drug development professionals positively identify the chemical composition of the substance labeled "PG-701" and consult its specific Safety Data Sheet (SDS) before proceeding with any handling or disposal. This document should be used as a supplementary resource to, not a replacement for, the manufacturer's official SDS and institutional safety protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, assuming it is a Class II combustible liquid. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Hazards of this compound
Based on the available information for a comparable substance, this compound is classified as a Combustible Liquid - Class II. This classification indicates that it has a flash point at or above 100°F (37.8°C) and below 140°F (60°C)[1]. It is crucial to handle this substance away from heat, sparks, and open flames[2][3][4].
Key Safety Data:
| Property | Value | Source |
| Flammability | Combustible Liquid - Class II | [5] |
| Flash Point | 107°F (41.7°C) (Tag. Closed Cup) | [5] |
| Autoignition Temperature | 445°F (229.4°C) | [5] |
| Lower Explosive Limit | 0.9% | [5] |
| Appearance and Odor | Clear, water-white liquid; petroleum odor | [5] |
II. Personnel Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield are recommended to protect against splashes[6].
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[6].
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors[2][3][4]. If ventilation is inadequate, a respirator may be necessary[2][3][4].
III. Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedure for the safe disposal of liquid this compound waste.
1. Waste Collection and Storage:
-
Collect this compound waste in a designated, leak-proof, and compatible container. The container should be clearly labeled as "Hazardous Waste: this compound, Combustible Liquid"[4].
-
Do not mix this compound with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.
-
Store the waste container in a designated hazardous waste accumulation area, away from ignition sources and incompatible chemicals[2][3][4].
-
Ensure the storage area is well-ventilated.
2. Arranging for Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company[4]. Do not pour it down the drain or dispose of it in regular trash[7].
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including its composition and volume.
IV. Disposal of Empty this compound Containers
Empty chemical containers may still contain hazardous residues and must be handled with care.
1. Decontamination of Empty Containers:
-
A container that held this compound is considered empty when all contents have been removed by pouring, pumping, or aspirating, and no more than one inch of residue remains at the bottom.
-
For a container to be considered non-hazardous, it must be triple-rinsed.
-
If the container cannot be triple-rinsed, it must be disposed of as hazardous waste[3].
2. Final Disposal of Decontaminated Containers:
-
Once triple-rinsed and air-dried, deface the original label on the container by crossing it out with a permanent marker[2][3][5].
-
Dispose of the empty, decontaminated container in accordance with your institution's policies, which may include recycling or disposal in the regular trash[5].
V. Spill and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
1. Small Spills:
-
Alert personnel in the immediate area.
-
If flammable vapors are present, eliminate all ignition sources.
-
Contain the spill using absorbent materials (e.g., spill pads, vermiculite).
-
Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
-
Clean the spill area with soap and water.
2. Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS and emergency response team.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
References
- 1. samex-env.com [samex-env.com]
- 2. What do I do with empty chemical containers? | Yale Environmental Health & Safety [ehs.yale.edu]
- 3. Empty Containers | Environmental Health and Safety [ehs.stonybrook.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Empty Container Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 7. Flammable Liquid Disposal · NYC311 [portal.311.nyc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
